B1578615 Amphipathic peptide Hj0164

Amphipathic peptide Hj0164

Número de catálogo: B1578615
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Amphipathic Peptide Hj0164 is a synthetic, research-grade compound designed for advanced biochemical and microbiological studies. As part of a prominent class of host defense peptides, it features a structure that combines cationic (positively charged) and hydrophobic regions, often adopting an alpha-helical conformation. This amphipathicity allows the peptide to interact directly with microbial membranes, making it a valuable tool for investigating novel antimicrobial mechanisms, particularly against multidrug-resistant (MDR) pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Gram-negative bacteria . Beyond its core antimicrobial applications, this peptide serves as a critical reagent in biophysical research for understanding peptide-lipid membrane interactions . Its potential extends to the field of drug delivery, where its cell-penetrating properties can be harnessed to facilitate the intracellular delivery of various cargoes, including other therapeutic molecules and imaging agents . Researchers can utilize Amphipathic Peptide Hj0164 to explore its activity, stability under various physiological conditions, and its capacity for biofilm inhibition and eradication . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

Bioactividad

Antibacterial

Secuencia

FLGALLSKIF

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Mechanism of Membrane Interaction for Amphipathic Peptide Hj0164

[1]

1

Executive Summary & Structural Profile[1]

Hj0164 is a 45-residue bioactive peptide derived from the venom gland of the Black Judaicus scorpion (Hottentotta judaicus).[1][2] Unlike the disulfide-rich neurotoxins typical of scorpion venom (which target ion channels), Hj0164 belongs to the Non-Disulfide-Bridged Peptide (NDBP) class.[1] These peptides are characterized by their linear structure in solution and their ability to adopt a distinct amphipathic

1

Its primary mode of action is membranolytic cytotoxicity , targeting anionic microbial membranes through a mechanism governed by electrostatic attraction and hydrophobic insertion.[1] This guide details the biophysical mechanics of this interaction and provides the experimental framework for its validation.[1]

Physicochemical Profile (Predicted)
ParameterValue / CharacteristicFunctional Implication
Source Hottentotta judaicusEvolutionary optimized for rapid defense/predation via cytolysis.[1]
Length 45 Amino AcidsSufficient length to span a typical lipid bilayer (~30–40 Å).[1]
Structure Linear (Solution)


-Helix (Membrane)
conformational plasticity minimizes energy cost in aqueous environments.[1]
Charge Net Cationic (+)Drives initial selectivity for negatively charged bacterial membranes (PG/CL).[1]
Hydrophobicity AmphipathicFacilitates partitioning into the acyl chain core of the membrane.[1]

Mechanism of Action: The Membrane Interaction Cascade[1]

The interaction of Hj0164 with biological membranes follows a four-stage kinetic model common to long-chain scorpion NDBPs.[1] This process is concentration-dependent and lipid-composition specific.[1]

Phase I: Electrostatic Recruitment (The "Search" Phase)

In aqueous solution, Hj0164 exists as a random coil.[1] Upon encountering a target membrane, the cationic residues (Lys/Arg) engage in long-range Coulombic interactions with the anionic phosphate headgroups of phospholipids (e.g., Phosphatidylglycerol) or surface lipopolysaccharides (LPS) in Gram-negative bacteria.[1]

  • Selectivity Filter: This phase dictates therapeutic index.[1] Mammalian cells (zwitterionic PC/SM/Cholesterol) exhibit weaker electrostatic attraction, reducing toxicity compared to bacterial targets.[1]

Phase II: Interfacial Partitioning & Folding

As the peptide accumulates at the membrane interface (the water-lipid boundary), the hydrophobic effect drives the non-polar face of the peptide into the lipid tail region.[1] This environment induces a rapid conformational transition from random coil to amphipathic


-helix1
  • Thermodynamic Driver: The energy released by helix formation (H-bond satisfaction) offsets the entropy loss of immobilization.[1] The peptide lies parallel to the membrane surface (S-state).[1]

Phase III: Threshold Accumulation & Reorientation

At low peptide-to-lipid (P/L) ratios, Hj0164 remains on the surface, causing membrane thinning and positive curvature strain.[1] As the local concentration exceeds a critical threshold (

11
Phase IV: Membrane Disruption (The Lytic Event)

Two competing models describe the final lytic event for Hj0164-like peptides:

  • Toroidal Pore Model: Peptides insert and recruit lipid headgroups to line a continuous water channel.[1] This allows massive ion leakage and depolarization.[1]

  • Carpet Mechanism: Peptides cover the surface like a carpet.[1] When density is too high, the bilayer disintegrates into micelle-like structures (detergent effect).[1]

  • Note on Hj0164: Given its length (45 AA), it is capable of spanning the bilayer, making toroidal pore formation a highly probable mechanism at lower concentrations, shifting to the carpet mechanism at saturation.[1]

Visualization: The Interaction Pathway[1]

Hj0164_Mechanismcluster_LysisLytic Threshold (Critical P/L Ratio)SolutionRandom Coil (Solution)Isotropic MotionAttractionElectrostatic Recruitment(Cationic residues <-> Anionic Headgroups)Solution->Attraction DiffusionFoldingInterfacial Partitioning(Helix Induction)Attraction->Folding Hydrophobic EffectStrainMembrane Thinning &Curvature StressFolding->Strain Surface AccumulationPoreToroidal Pore Formation(Transmembrane Ion Leakage)Strain->Pore Reorientation (I-State)CarpetCarpet/Detergent Effect(Micellization)Strain->Carpet SaturationCellDeathCell Death(Bactericidal/Cytolytic)Pore->CellDeath DepolarizationCarpet->CellDeath Lysis

Figure 1: Kinetic pathway of Hj0164 membrane interaction, illustrating the transition from solution state to lytic event.[1]

Experimental Validation Protocols

To confirm the mechanism of Hj0164, the following self-validating experimental workflows are recommended. These protocols distinguish between simple binding, pore formation, and detergent-like effects.[1]

A. Secondary Structure Analysis (CD Spectroscopy)

Objective: Quantify the coil-to-helix transition in membrane-mimetic environments.[1]

  • Protocol:

    • Prepare Hj0164 (20-50

      
      M) in Phosphate Buffered Saline (PBS).
      
    • Record Far-UV CD spectrum (190–260 nm).[1] Expectation: Minimum at ~200nm (Random Coil).

    • Titrate with Trifluoroethanol (TFE) (0–50%) or SDS micelles (10 mM).[1]

    • Validation Metric: Appearance of double minima at 208 nm and 222 nm indicates

      
      -helical folding.[1]
      
    • Calculation: Use mean residue ellipticity

      
       to calculate % helicity.[1]
      
B. Membrane Permeabilization Assay (Calcein Leakage)

Objective: Differentiate between pore formation and total lysis.[1]

  • Protocol:

    • Vesicle Preparation: Create Large Unilamellar Vesicles (LUVs) mimicking bacterial membranes (e.g., POPC:POPG 3:1) encapsulating self-quenching concentrations of Calcein (70 mM).[1]

    • Purification: Remove unencapsulated dye via size-exclusion chromatography (Sephadex G-50).[1]

    • Assay: Add Hj0164 at varying concentrations to the LUV suspension.

    • Measurement: Monitor fluorescence increase (Ex 490 nm / Em 520 nm) due to dye release and dilution (de-quenching).

    • Controls:

      • Negative:[1] Buffer only (0% leakage).[1]

      • Positive: Triton X-100 (100% leakage/total lysis).[1]

    • Interpretation: A sigmoidal dose-response curve suggests cooperative pore formation.[1] Instantaneous 100% leakage suggests a carpet/detergent mechanism.[1]

C. Giant Unilamellar Vesicle (GUV) Microscopy

Objective: Visualize the interaction dynamics in real-time.

  • Protocol:

    • Generate GUVs labeled with Rhodamine-PE (red, lipid marker).[1]

    • Label Hj0164 with FITC (green, N-terminus).[1]

    • Observation: Confocal microscopy.

    • Key Indicators:

      • Binding: Green halo overlaps with red membrane ring.[1]

      • Pore Formation:[1][3] Entry of external dyes (e.g., APC) into the GUV lumen without vesicle rupture.[1]

      • Carpet/Lysis: Loss of GUV contrast or "bursting" events.[1]

Therapeutic Potential & Toxicity Considerations[1][4]

The utility of Hj0164 as a drug candidate relies on its Therapeutic Index (TI) —the ratio of Hemolytic Activity (HC50) to Minimum Inhibitory Concentration (MIC).[1]

Selectivity Challenges

As a 45-residue peptide, Hj0164 is relatively large for an AMP, which may increase its hydrophobicity and potential for off-target binding to zwitterionic (mammalian) membranes.[1]

  • Hemolysis Assay: Must be performed on human erythrocytes.[1] High hemolysis (>10% at MIC) indicates poor selectivity.[1]

  • Optimization: If toxicity is high, engineering "kinks" (Proline insertion) or shortening the helix can reduce mammalian toxicity while retaining antimicrobial efficacy.[1]

Comparative Data (Representative for Scorpion NDBPs)
MetricTypical Range (NDBP Family)Target for Hj0164
MIC (E. coli) 1 – 10

M
< 5

M (High Potency)
MIC (S. aureus) 2 – 20

M
< 10

M
Hemolysis (HC50) 10 – 100

M
> 100

M (High Safety)
Stability Susceptible to ProteasesRequires peptidomimetic stabilization

References

  • Lüddecke, T., et al. (2025).[1][4] Venom gland transcriptomics of the Black Judaicus scorpion (Hottentotta judaicus) reveals its toxin arsenal and potential bioeconomic value. Toxicon / bioRxiv.[1] [1]

  • UniProt Consortium. (2025).[1] UniProtKB - F1CIZ6 (Amphipathic peptide Hj0164).[1] UniProt.[1]

  • Sato, H., & Feix, J. B. (2006).[1] Peptide-membrane interactions and mechanisms of membrane destruction by amphipathic alpha-helical antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes.[1]

  • Wimley, W. C. (2010).[1] The mechanism of membrane permeabilization by peptides: still an enigma. ACS Chemical Biology.[1]

  • Almaaytah, A., & Albalas, Q. (2014).[1] Scorpion venom peptides with no disulfide bridges: a review. Peptides.[1][3][5][6][7][8][9][10][11][12]

Technical Analysis: Hydrophobicity and Charge Distribution in Amphipathic Peptide Hj0164 (UniProt F1CJ89)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrophobicity and Charge Distribution in Amphipathic Peptide Hj0164 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hj0164 (UniProt ID: F1CJ89 ) is a 45-amino acid amphipathic peptide derived from the venom of the Black Judaicus scorpion (Hottentotta judaicus).[1][2][3] Belonging to the Non-Disulfide-Bridged Peptide (NDBP) Family 5 , Hj0164 represents a class of linear, cationic peptides that do not rely on cysteine bridges for stability. Instead, they adopt a dynamic


-helical conformation upon interaction with lipid environments.

This guide provides a technical dissection of Hj0164’s physicochemical properties, specifically focusing on how its hydrophobicity (


)  and charge distribution (

)
drive its mechanism of action. For drug development professionals, understanding these parameters is critical for optimizing the peptide’s therapeutic index—balancing antimicrobial potency against mammalian cytotoxicity.

Structural Architecture & Physicochemical Profiling

The efficacy of Hj0164 is governed by the "Snorkel Hypothesis" and the segregation of polar and non-polar residues.

The Amphipathic -Helix

In aqueous solution, Hj0164 likely exists as a random coil. Upon contacting a biological membrane, it undergoes a conformational phase transition into an amphipathic


-helix.[4] This structure is defined by two distinct faces:
  • Hydrophobic Face: Composed of non-polar residues (likely Leucine, Isoleucine, Valine, Phenylalanine). This face penetrates the lipid bilayer core.

  • Hydrophilic (Cationic) Face: Composed of polar, positively charged residues (Lysine, Arginine). This face interacts with the anionic phosphate headgroups and aqueous solvent.

Hydrophobicity ( )

Hydrophobicity is the driving force for membrane insertion. For Hj0164, the mean hydrophobicity must fall within a "threshold window."

  • Too Low: The peptide remains on the surface (carpet mechanism) but fails to penetrate, limiting pore formation.

  • Too High: The peptide aggregates in solution or binds non-specifically to zwitterionic mammalian membranes (high toxicity).

  • Measurement: Quantified via RP-HPLC retention time (

    
    ), which correlates linearly with the peptide's ability to partition into the hydrophobic stationary phase.
    
Charge Distribution ( )

The net positive charge (typically +4 to +9 for NDBPs) serves two functions:

  • Electrostatic Steering: Long-range attraction to negatively charged bacterial membranes (containing LPS or Lipoteichoic acid).

  • Selectivity: Mammalian membranes are zwitterionic (neutral net charge), reducing the affinity of cationic Hj0164 compared to anionic bacterial membranes.[5]

The Hydrophobic Moment ( )

The vector sum of hydrophobicity vectors,


, quantifies the amphipathicity. A high 

indicates a perfect segregation of hydrophobic and hydrophilic residues, which is critical for the formation of transmembrane pores (Toroidal or Barrel-Stave).

Mechanistic Implications: The Structure-Function Loop

The interaction of Hj0164 with lipid bilayers follows a step-wise thermodynamic cascade driven by its charge and hydrophobicity.

Diagram 1: Mechanism of Action (MOA) Pathway

The following diagram illustrates the transition of Hj0164 from bulk solution to membrane disruption.

MOA_Pathway Solution Bulk Solution (Random Coil) Attraction Electrostatic Attraction (Cationic Charge vs Anionic Headgroups) Solution->Attraction Diffusive Approach Folding Interface Folding (Induction of Amphipathic Helix) Attraction->Folding Surface Accumulation Insertion Hydrophobic Insertion (Hydrophobic Face Buries in Acyl Chains) Folding->Insertion Threshold Concentration Pore Pore Formation (Toroidal/Barrel-Stave) Insertion->Pore Critical Micelle Conc. (CMC)

Caption: Kinetic pathway of Hj0164 membrane interaction driven by electrostatic steering and hydrophobic partitioning.[6]

Experimental Characterization Protocols

To validate the theoretical properties of Hj0164, the following self-validating experimental workflows are recommended.

Circular Dichroism (CD) Spectroscopy

Objective: Confirm secondary structure transition in membrane-mimetic environments.[7]

  • Protocol:

    • Dissolve Hj0164 in 10 mM Phosphate Buffer (pH 7.4).

    • Record spectra (190–250 nm) in:

      • Buffer alone (Expect: Random coil, min @ 198 nm).

      • 50% Trifluoroethanol (TFE) (Expect:

        
        -helix, double min @ 208/222 nm).
        
      • SDS Micelles or POPC/POPG Liposomes.

    • Calculation: Fractional helicity (

      
      ) is calculated using mean residue ellipticity at 222 nm (
      
      
      
      ).
      
      
Tryptophan Fluorescence Quenching (Blue Shift Assay)

Objective: Determine the depth of membrane insertion.

  • Rationale: If Hj0164 contains Trp residues (or is engineered with one), the emission maximum shifts to lower wavelengths (Blue Shift) as the residue moves from a polar (aqueous) to a non-polar (lipid) environment.

  • Protocol:

    • Titrate Large Unilamellar Vesicles (LUVs) into peptide solution.

    • Excite at 280 nm; monitor emission 300–400 nm.

    • Result: A shift from ~350 nm (water) to ~330 nm (hydrophobic core) confirms insertion.

Zeta Potential Analysis

Objective: Quantify surface charge neutralization.

  • Protocol:

    • Prepare anionic liposomes (POPC:POPG 7:3) mimicking bacterial membranes.

    • Measure initial Zeta potential (typically -30 to -50 mV).

    • Titrate Hj0164.

    • Endpoint: A shift towards neutral (0 mV) indicates effective binding and charge neutralization.

Engineering & Optimization: The "Therapeutic Window"

Optimizing Hj0164 for clinical use involves tuning the Hydrophobicity (


)  vs. Charge (

)
ratio.
ParameterModificationEffect on Antimicrobial ActivityEffect on Hemolysis (Toxicity)
Increase Charge (+) Add Lys/Arg to polar faceIncreases (up to a threshold)Low/No Change
Increase Hydrophobicity Leu/Phe substitutionIncreases significantlyIncreases drastically
Amphipathicity (

)
Perfect the helical wheelIncreasesIncreases

Optimization Strategy: To improve the therapeutic index, one should increase the net charge (to enhance selectivity for bacteria) while keeping hydrophobicity just high enough to penetrate bacterial membranes but too low to penetrate the rigid, cholesterol-rich mammalian membranes.

Diagram 2: Optimization Logic Flow

Optimization_Logic Start Hj0164 Wild Type Analyze Analyze Helical Wheel Start->Analyze Branch1 High Hemolysis? Analyze->Branch1 Branch2 Low Potency? Analyze->Branch2 Action1 Decrease Hydrophobicity (Replace Leu -> Ala) Branch1->Action1 Yes Result Optimized Lead Candidate Action1->Result Action2 Increase Charge (Replace Ser -> Lys) Branch2->Action2 Yes Action2->Result

Caption: Decision tree for rational design modifications of Hj0164 to improve therapeutic index.

References

  • UniProt Consortium. (2024).[2] UniProtKB - F1CJ89 (NDB4_HOTJU). UniProt.[1][2][3][8][9] [Link]

  • Lüddecke, T., et al. (2025).[1][2] Venom gland transcriptomics of the Black Judaicus scorpion (Hottentotta judaicus) reveals its toxin arsenal. Toxicon. [Link]1]

  • Hollmann, A., et al. (2016). Membrane-Active Peptides: Strategies for Structure-Function Analysis. Frontiers in Chemistry. [Link]

  • Takahashi, D., et al. (2010). Hydrophobicity and Charge Interactions in the Mechanism of Action of Antimicrobial Peptides. Biophysical Journal. [Link]

  • Eisenberg, D., et al. (1982). The helical hydrophobic moment: a measure of the amphiphilicity of a helix. Nature. [Link]

Sources

Technical Guide: Self-Assembly and Aggregation Dynamics of Amphipathic Peptide Hj0164

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for characterizing the self-assembly, aggregation kinetics, and structural polymorphism of Hj0164 (Sequence: FLGALLSKIF ), a non-disulfide-bridged amphipathic peptide derived from the venom of the Black Judaicus scorpion (Hottentotta judaicus).

Given its high hydrophobicity index (80%) and specific cationic charge distribution, Hj0164 exhibits complex phase behaviors ranging from soluble monomers to helical bundles and higher-order aggregates. This document details the physicochemical drivers of these transitions and establishes validated protocols for their analysis in drug development and biomaterial applications.

Physicochemical Characterization & Sequence Analysis[1]

Understanding the intrinsic properties of Hj0164 is the prerequisite for controlling its assembly.

Sequence and Properties[1][2][3]
  • Source: Hottentotta judaicus (formerly Buthotus judaicus)[1]

  • Sequence: Phe-Leu-Gly-Ala-Leu-Leu-Ser-Lys-Ile-Phe (FLGALLSKIF )[2]

  • Length: 10 Amino Acids[2][1]

  • Molecular Weight: ~1108.4 Da

  • Net Charge (pH 7.0): +1 (Lysine-8)

  • Isoelectric Point (pI): ~8.8

Hydrophobicity and Amphipathicity

Hj0164 is dominated by hydrophobic residues (Phe, Leu, Ile, Ala, Gly), comprising 80% of the sequence. The single cationic residue (Lys-8) and polar residue (Ser-7) create a distinct polar head/tail or face depending on the secondary structure.

  • Structural Prediction: In aqueous environments, the peptide likely exists as a random coil or collapsed globule due to hydrophobic shielding. Upon interaction with membrane mimetics (SDS, TFE) or lipid bilayers, it adopts an amphipathic

    
    -helical structure.
    
  • Aggregation Propensity: The high content of Phenylalanine (F) and Leucine (L) residues drives strong hydrophobic collapse, making the peptide prone to rapid non-specific aggregation in high-salt or neutral pH buffers if not stabilized.

Mechanisms of Self-Assembly[5]

The self-assembly of Hj0164 is governed by the interplay between hydrophobic attraction and electrostatic repulsion (mediated by Lys-8).

The Assembly Pathway
  • Monomeric State: At concentrations below the Critical Micelle Concentration (CMC), Hj0164 remains monomeric, often unstructured in water.

  • Nucleation/Oligomerization: As concentration increases, hydrophobic residues (Phe1, Leu2, Leu5, Leu6, Ile9, Phe10) drive the formation of oligomers to minimize solvent exposure.

  • Structural Transition:

    • Micellization: Due to the single charge, Hj0164 may form spherical micelles with a hydrophobic core and cationic surface.

    • Fibrillation: Under specific conditions (e.g., long incubation, high ionic strength), the aromatic stacking of Phenylalanine residues can induce

      
      -
      
      
      
      interactions, leading to
      
      
      -sheet rich amyloid-like fibrils.
Visualization of Assembly Dynamics

The following diagram illustrates the theoretical assembly pathway of Hj0164 based on its amphipathic nature.

Hj0164_Assembly cluster_env Environmental Triggers Monomer Monomer (Random Coil) Helix Amphipathic Alpha-Helix Monomer->Helix + Membrane/TFE (Folding) Oligomer Oligomer (Hydrophobic Cluster) Monomer->Oligomer > CMC (Hydrophobic Collapse) Helix->Oligomer Self-Association Micelle Peptide Micelle Oligomer->Micelle Rapid Assembly Fibril Amyloid-like Fibril Oligomer->Fibril Slow Kinetics (Pi-Pi Stacking) Triggers pH > 8.0 High Ionic Strength Concentration

Figure 1: Predicted self-assembly pathways of Hj0164 showing transition from monomer to micelles or fibrils.

Experimental Protocols for Characterization

To validate the assembly state of Hj0164, a multi-modal approach is required. The following protocols are designed to be self-validating.

Protocol 1: Critical Micelle Concentration (CMC) Determination

Objective: Determine the concentration at which Hj0164 spontaneously assembles. Method: Pyrene Fluorescence Probe Assay.[3]

  • Preparation: Prepare a stock solution of Hj0164 (1 mM) in ultra-pure water.

  • Pyrene Solution: Prepare

    
     M pyrene in acetone, evaporate acetone, and reconstitute in PBS buffer.
    
  • Dilution Series: Create a serial dilution of Hj0164 ranging from

    
     M to 
    
    
    
    M in the pyrene buffer.
  • Incubation: Incubate samples at 25°C for 2 hours in the dark to allow equilibrium.

  • Measurement: Record fluorescence excitation spectra (300–360 nm) with emission fixed at 390 nm.

  • Data Analysis: Plot the ratio of intensities

    
     against log[Peptide]. The inflection point indicates the CMC.
    
    • Validation: A sharp sigmoid transition confirms micelle formation. No change indicates lack of assembly or precipitation.

Protocol 2: Secondary Structure Dynamics (Circular Dichroism)

Objective: Distinguish between random coil (monomer) and


-helix (assembled/bound) states.
  • Sample Prep: Dissolve Hj0164 to 50

    
    M in:
    
    • (A) 10 mM Phosphate Buffer (pH 7.4)

    • (B) 50% TFE (Trifluoroethanol) / Buffer

    • (C) 30 mM SDS micelles

  • Measurement: Scan from 190 nm to 260 nm using a 1 mm path length quartz cuvette.

  • Interpretation:

    • Random Coil: Minima at ~198 nm.

    • 
      -Helix:  Double minima at 208 nm and 222 nm.
      
    • 
      -Sheet (Aggregation):  Single minimum at ~218 nm.
      
Protocol 3: Aggregation Kinetics (Thioflavin T Assay)

Objective: Detect formation of amyloid-like fibrils driven by aromatic stacking.

  • Reagent: Prepare 25

    
    M Thioflavin T (ThT) in PBS.
    
  • Reaction: Mix Hj0164 (100

    
    M) with ThT solution.
    
  • Kinetics: Monitor fluorescence (Ex: 440 nm, Em: 482 nm) every 10 minutes for 24 hours at 37°C with shaking.

  • Self-Validating Step: Include a positive control (e.g., Insulin or A

    
    ) and a negative control (Buffer only).
    
    • Result: A sigmoidal increase in fluorescence confirms fibrillization. Flatline suggests stable non-amyloid oligomers.

Quantitative Data Summary (Projected)

Based on the sequence homology with similar scorpion venom peptides (e.g., IsCT, Hp1090), the following physicochemical parameters are projected for Hj0164.

ParameterValue / CharacteristicRelevance
Hydrophobicity (GRAVY) +1.2 (Highly Hydrophobic)Drives rapid aggregation in water.
Predicted CMC 10 - 50

M
Low CMC implies high stability of aggregates.
Zeta Potential +15 to +25 mV (in water)Cationic charge provides colloidal stability.
Helical Content >60% (in TFE/Membrane)Indicates strong membrane-binding potential.
Agg. Morphology Spherical Micelles / Short FibrilsDependent on incubation time and pH.

Experimental Workflow Diagram

This workflow ensures data integrity by cross-referencing structural data (CD) with morphological data (TEM) and kinetic data (DLS/ThT).

Experimental_Workflow cluster_structure Structural Analysis cluster_morph Morphology & Kinetics Synthesis Peptide Synthesis (SPPS, >95% Purity) Solubility Solubility Check (Water vs. Buffer) Synthesis->Solubility CD Circular Dichroism (Secondary Structure) Solubility->CD Monomer Check DLS DLS (Hydrodynamic Radius) Solubility->DLS Size Check ThT ThT Assay (Aggregation Kinetics) CD->ThT If Beta-sheet detected Validation Data Synthesis & Model Validation CD->Validation TEM TEM / AFM (Visual Validation) DLS->TEM If Aggregates > 100nm TEM->Validation ThT->Validation

Figure 2: Integrated experimental workflow for validating Hj0164 self-assembly properties.

References

  • Mol-Scientific. (n.d.). Amphipathic peptide Hj0164 Product Page. Retrieved from [Link]

  • Lüddecke, T., et al. (2025).[4][5] Venom gland transcriptomics of the Black Judaicus scorpion (Hottentotta judaicus) reveals its toxin arsenal and potential bioeconomic value. Toxicon. Retrieved from [Link][4]

  • Hamley, I. W. (2014). Self-assembling amphiphilic peptides. Journal of Peptide Science. Retrieved from [Link]

  • Dehsorkhi, A., et al. (2014).

    
    -sheet peptides: insights and applications. Journal of Peptide Science. Retrieved from [Link]
    
  • Levin, A., et al. (2020). Amphipathic Antimicrobial Peptides Illuminate a Reciprocal Relationship Between Self-assembly and Cytolytic Activity. PMC. Retrieved from [Link]

Sources

In Silico Structural Elucidation and Membrane Dynamics of the Scorpion Venom Peptide Hj0164

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for modeling Hj0164 , an amphipathic non-disulfide-bridged peptide (NDBP-5) derived from the venom of the Black Judaicus scorpion (Hottentotta judaicus). Given its classification as a 45-residue amphipathic peptide, Hj0164 is a prime candidate for membrane-disruptive activity, characteristic of antimicrobial peptides (AMPs) or cytolytic toxins.

This document details a self-validating workflow moving from sequence physicochemical profiling to high-confidence structural prediction using AlphaFold2 , and finally to Molecular Dynamics (MD) simulations in a lipid bilayer environment. This approach allows researchers to predict the peptide's mechanism of action (e.g., carpet vs. pore model) before committing to wet-lab synthesis.

Target Analyte Profile: Hj0164

Before initiating structural modeling, the physicochemical landscape of the peptide must be mapped to inform simulation constraints.

Physicochemical Characterization

Hj0164 belongs to the NDBP-5 family, typically characterized by a lack of stabilizing disulfide bridges, relying instead on an amphipathic


-helical secondary structure for stability in membrane environments.

Protocol:

  • Primary Sequence Analysis: Use ProtParam to determine the Isoelectric Point (pI) and Grand Average of Hydropathicity (GRAVY). A high positive pI (>8.[1]0) indicates a cationic nature, essential for initial electrostatic attraction to anionic bacterial membranes.

  • Amphipathicity Mapping: Use HeliQuest to generate a helical wheel projection.

    • Objective: Verify the segregation of hydrophobic and hydrophilic residues.

    • Key Metric:Hydrophobic Moment (

      
      ) . A high 
      
      
      
      suggests strong membrane affinity.
ParameterExpected Range/ValueSignificance
Length 45 ResiduesSufficient length to span a lipid bilayer (~30Å hydrophobic core).
Net Charge (

)
+2 to +6 (Cationic)Drives adsorption to negatively charged lipid headgroups (POPG/LPS).
Structure

-Helical
Induces membrane curvature and disruption.
Family NDBP-5Lack of disulfide bonds implies high conformational flexibility in solution.

Structural Prediction Workflow

Since Hj0164 is a non-disulfide-bridged peptide, it likely exists as a random coil in aqueous solution and folds upon membrane contact. Therefore, predicting the membrane-bound conformation is critical.

AlphaFold2 Prediction Strategy

While AlphaFold2 (AF2) is the gold standard, it defaults to aqueous state predictions. For amphipathic peptides, high-confidence models (pLDDT > 90) often reflect the folded state stabilized by local hydrophobic packing.

Step-by-Step Protocol:

  • Input: Submit the Hj0164 FASTA sequence to ColabFold (AlphaFold2-MMseqs2) .

    • Setting:num_recycle = 3 (Standard) to ensuring convergence.

    • MSA Mode:MMseqs2_uniref_env to capture evolutionary conservation in scorpion NDBPs.

  • Quality Assessment (QA):

    • pLDDT Score: Analyze per-residue confidence. N- and C-termini may show lower scores (disordered), which is physically realistic.

    • PAE Plot: Confirm the domain is a single rigid body (low Predicted Aligned Error).

  • Refinement: If the helix shows kinks (proline-induced) or fraying, perform a fast relaxation using the Amber force field within the ColabFold pipeline to resolve steric clashes.

Visualization of the In Silico Pipeline

InSilicoWorkflow Seq Hj0164 Sequence (FASTA) Profile Physicochemical Profiling (ProtParam / HeliQuest) Seq->Profile AF2 Structure Prediction (AlphaFold2 / ColabFold) Seq->AF2 MD_Setup Membrane System Setup (CHARMM-GUI) Profile->MD_Setup Charge/Hydrophobicity Data QA Quality Assessment (pLDDT > 85, Ramachandran) AF2->QA QA->MD_Setup Validated PDB MD_Sim Molecular Dynamics (GROMACS - 500ns) MD_Setup->MD_Sim Analysis Mechanism Elucidation (Pore vs. Carpet) MD_Sim->Analysis

Figure 1: End-to-end computational workflow for characterizing Hj0164, from sequence to functional dynamics.

Molecular Dynamics (MD) Simulation: The Core Experiment

Static structures do not reveal toxicity mechanisms. To understand how Hj0164 interacts with cells, we must simulate its dynamic insertion into a lipid bilayer.

System Construction (CHARMM-GUI)

We will construct two distinct systems to differentiate between antimicrobial activity and mammalian toxicity.

  • System A (Bacterial Mimic): POPC:POPG (3:1 ratio). The anionic POPG mimics bacterial membranes.

  • System B (Mammalian Mimic): POPC:Cholesterol (9:1 ratio). Cholesterol condenses the membrane, often inhibiting AMP insertion.

Protocol:

  • Membrane Builder: Use CHARMM-GUI Membrane Builder .

  • Peptide Placement: Place the predicted Hj0164

    
    -helix parallel to the membrane surface, approximately 10-15 Å above the upper leaflet. This allows the simulation to capture the adsorption and insertion process spontaneously.
    
  • Solvation: Solvate with TIP3P water.

  • Ion Neutralization: Add Na+ and Cl- ions to neutralize the system and reach a physiological concentration of 150 mM NaCl.

Simulation Parameters (GROMACS)
  • Force Field: CHARMM36m (optimized for proteins and lipids).

  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration:

    • NVT Ensemble: 125 ps at 310 K (physiological temp).

    • NPT Ensemble: 125 ps to stabilize pressure (1 bar).

  • Production Run: 500 ns to 1

    
    s.
    
    • Time Step: 2 fs.

    • Coupling: Nose-Hoover (thermostat) and Parrinello-Rahman (barostat).

Membrane Insertion Mechanism Visualization

MembraneInsertion State1 Solvent State (Random Coil/Helix) State2 Surface Adsorption (Electrostatic) State1->State2 Cationic Attraction State3 Hydrophobic Insertion (Amphipathic Alignment) State2->State3 Hydrophobic Moment State4 Pore Formation (Toroidal/Barrel-Stave) State3->State4 Oligomerization (Optional)

Figure 2: Predicted kinetic pathway of Hj0164 interacting with a target membrane.

Data Analysis & Interpretation

Post-simulation analysis validates the model and predicts biological activity.

Key Metrics
  • RMSD (Root Mean Square Deviation): Measures structural stability. A plateau indicates the peptide has found a stable conformation.

  • RMSF (Root Mean Square Fluctuation): Identifies flexible regions. High fluctuation at the termini is normal; high fluctuation in the core suggests instability.

  • Deuterium Order Parameters (

    
    ):  Calculate for lipid acyl chains. A decrease in 
    
    
    
    indicates the peptide is disordering the membrane (thinning/disruption), a hallmark of antimicrobial activity.
  • Density Profile: Plot the density of the peptide, lipid headgroups, and water along the Z-axis. Overlap between peptide and hydrophobic core confirms insertion.

Interpretation Guide
  • Scenario A (Surface Binding): Peptide remains on the surface (Headgroup region). Likely mechanism: Carpet Model (detergent-like effect at high concentrations).

  • Scenario B (Transmembrane): Peptide tilts and inserts (Transmembrane orientation). Likely mechanism: Pore Formation.

  • Scenario C (Repulsion): Peptide diffuses away. Indicates lack of activity against that specific lipid composition.

References

  • AlphaFold2 Methodology: Jumper, J., et al. (2021). "Highly accurate protein structure prediction with AlphaFold." Nature. [Link]

  • ColabFold: Mirdita, M., et al. (2022). "ColabFold: making protein folding accessible to all." Nature Methods. [Link]

  • CHARMM-GUI Membrane Builder: Jo, S., et al. (2008). "CHARMM-GUI: A web-based graphical user interface for CHARMM." Journal of Computational Chemistry. [Link]

  • HeliQuest: Gautier, R., et al. (2008). "HeliQuest: a web server to screen sequences with specific alpha-helical properties." Bioinformatics. [Link]

  • Scorpion Venom Transcriptomics (Hj0164 Context): Lüddecke, T., et al. (2025).[2] "Transcriptomic assessment of the Black Judaicus scorpion (Hottentotta judaicus) toxin arsenal." Toxicon. [Link][2]

Sources

Technical Guide: Discovery and Origin of Novel Antimicrobial Amphipathic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multi-drug resistant (MDR) pathogens has necessitated a shift from small-molecule antibiotics to macromolecular therapeutics. Antimicrobial Peptides (AMPs), specifically those exhibiting amphipathicity , represent a privileged scaffold in nature. This guide dissects the structural origins of these peptides, transitions into modern discovery pipelines integrating Artificial Intelligence (AI) with high-resolution peptidomics, and establishes a rigorous validation framework compliant with clinical standards.

Part 1: The Amphipathic Pharmacophore

The efficacy of an AMP is not defined solely by its sequence but by its topology. The "Gold Standard" structure is the amphipathic


-helix, where the peptide folds upon membrane contact, segregating residues into two distinct faces:
  • Cationic Face: Rich in Arginine (Arg) and Lysine (Lys); drives initial electrostatic attraction to the negatively charged bacterial lipopolysaccharide (LPS) or lipoteichoic acid.

  • Hydrophobic Face: Rich in Tryptophan (Trp), Phenylalanine (Phe), and Leucine (Leu); drives insertion into the lipid bilayer core.

Mechanism of Action

Unlike conventional antibiotics that target specific enzymatic active sites, amphipathic AMPs act as "molecular sandpaper," physically disrupting membrane integrity.

DOT Diagram 1: Amphipathic Membrane Disruption Mechanisms

AMP_Mechanism cluster_Models Disruption Models Unfolded Unfolded Peptide (Aqueous Solution) Membrane_Contact Membrane Contact (Electrostatic Attraction) Unfolded->Membrane_Contact Cationic Charge Folding Induction of Amphipathic Structure (Helix Formation) Membrane_Contact->Folding Hydrophobic Partitioning Threshold Peptide:Lipid Ratio Threshold Folding->Threshold Accumulation Barrel Barrel-Stave Model (Transmembrane Channel) Threshold->Barrel Toroidal Toroidal Pore Model (Lipid Headgroup Bending) Threshold->Toroidal Carpet Carpet Model (Micellar Disintegration) Threshold->Carpet Lysis Cell Lysis / Death Barrel->Lysis Toroidal->Lysis Carpet->Lysis

Caption: Progression from electrostatic attraction to membrane rupture via three primary kinetic models.

Part 2: Origins and Sources

Evolutionary Origins (Natural)

Nature has curated AMPs over millions of years as part of the innate immune system.

  • Host Defense Peptides (HDPs): Examples include Cathelicidins (LL-37 in humans) and Defensins.

  • Venoms: Scorpion and snake venoms contain non-hemolytic AMPs evolved to penetrate cells.

  • Bacteriocins: Peptides produced by bacteria to kill competing strains (e.g., Nisin).

Computational Origins (In Silico & AI)

Modern discovery has moved from "bioprospecting" to "generative design." We no longer just search for what exists; we design what should exist.

  • Generative Adversarial Networks (GANs): Tools like AMPGAN generate novel sequences that mimic the probability distribution of natural AMPs but with optimized properties.

  • Deep Learning Classifiers: Models trained on databases (APD3, DBAASP) to predict MIC and toxicity before synthesis.

Database Ecosystem

Reliable data is the fuel for rational design.

DatabaseFocusEntries (Approx)Key Feature
APD3 Natural AMPs3,500+Gold standard for nomenclature and taxonomy.
DBAASP Activity & Structure15,700+Includes MD simulation data and target-specific activity.[1]
DRAMP Clinical/Patents22,000+Focus on clinical trial status and patent data.
CAMP General8,000+Includes prediction tools (SVM, Random Forest).

Part 3: Discovery Workflows

Workflow A: High-Resolution Peptidomics (Wet Lab)

This workflow isolates novel peptides from complex biological matrices (e.g., amphibian skin secretion, plant root extract).

Protocol Overview:

  • Extraction: Acidified methanol/ethanol extraction to precipitate high MW proteins while keeping peptides soluble.

  • Enrichment: Solid Phase Extraction (SPE) using C18 cartridges to remove salts and hydrophilic contaminants.

  • Separation: Nano-LC with a steep acetonitrile gradient.

  • Identification: Orbitrap Mass Spectrometry (MS/MS) using De Novo sequencing algorithms (PEAKS Studio) since novel peptides often lack genomic references.

Workflow B: AI-Driven Generative Design (Dry Lab)

This workflow utilizes deep learning to hallucinate new peptides with high therapeutic indices.

DOT Diagram 2: The AI Discovery Loop

AI_Pipeline cluster_Filters In Silico Screening Data Training Data (APD3 / DBAASP) Generative Generative Model (GAN / VAE) Data->Generative Candidate_Pool In Silico Library (10^6 Sequences) Generative->Candidate_Pool PhysChem Physicochemical Filter (Charge/Hydrophobicity) Candidate_Pool->PhysChem ToxPred Toxicity Predictor (Hemolysis Classifier) PhysChem->ToxPred Synthesis Chemical Synthesis (SPPS) ToxPred->Synthesis Top 10 Candidates Validation Bioassay Validation (MIC / MBC) Synthesis->Validation Feedback Active Learning Loop Validation->Feedback Feedback->Data Refine Model

Caption: Closed-loop discovery system where bioassay results retrain the generative model.

Part 4: Validation Protocols

Trustworthiness in AMP research relies on distinguishing between general toxicity and specific antimicrobial activity.

Protocol 1: MIC Determination (Modified CLSI)

Standard CLSI (Clinical and Laboratory Standards Institute) protocols for antibiotics (M07) must be modified for AMPs due to their adhesive nature.

Materials:

  • Plate: Polypropylene 96-well plates (Polystyrene binds cationic peptides, artificially inflating MIC).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Avoid BSA additives as they sequester AMPs.

  • Inoculum:

    
     CFU/mL.
    

Step-by-Step:

  • Stock Prep: Dissolve peptide in sterile deionized water (not PBS, as phosphate can precipitate some peptides). Measure concentration via

    
     (if Trp/Tyr present) or amino acid analysis.
    
  • Dilution: Perform 2-fold serial dilutions in polypropylene plates.

  • Inoculation: Add bacterial suspension to wells. Final volume usually 100

    
    L.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Protocol 2: Hemolysis Assay (Toxicity)

A critical counter-screen. An AMP with low MIC but high hemolysis is a toxin, not a drug.

Step-by-Step:

  • Blood Prep: Wash fresh human red blood cells (RBCs) 3x with PBS (pH 7.4). Resuspend to 1% (v/v).

  • Exposure: Incubate peptide dilutions with RBCs for 1 hour at 37°C.

  • Controls:

    • Negative Control: PBS (0% lysis).

    • Positive Control: 1% Triton X-100 (100% lysis).

  • Measurement: Centrifuge (1000 x g, 5 min). Transfer supernatant to a clear plate. Measure absorbance at 540 nm (hemoglobin release).

  • Calculation:

    
    
    

References

  • Wang, G., et al. (2016). APD3: the antimicrobial peptide database as a tool for research and education. Nucleic Acids Research.[2][3] [Link][2][4][5]

  • Pirtskhalava, M., et al. (2021). DBAASP v3: database of antimicrobial/cytotoxic activity and structure of peptides. Nucleic Acids Research.[2][3] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[6][Link]

  • Santos-Júnior, C.D., et al. (2020). Macrel: antimicrobial peptide screening in genomes and metagenomes. Bioinformatics.[7] [Link]

  • Cardoso, M.H., et al. (2020). Computer-Aided Design of Antimicrobial Peptides: Are We Generating Effective Drug Candidates? Frontiers in Microbiology. [Link]

  • Ma, Y., et al. (2018). Deep learning for antimicrobial peptide design. Nature Biomedical Engineering. [Link]

Sources

A Technical Guide to the Structural Elucidation of Amphipathic Peptides: A Spectroscopic Analysis of Hj0164

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Biostructures Division

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structural analysis of amphipathic peptides using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. As the specific peptide "Hj0164" is not documented in publicly available literature, this guide will use a representative de novo designed amphipathic peptide, designated herein as Hj0164, to illustrate the principles, protocols, and data interpretation required for comprehensive structural characterization.

Introduction: The Structural Imperative of Amphipathic Peptides

Amphipathic peptides, characterized by spatially segregated hydrophobic and hydrophilic domains, are central to numerous biological processes and represent a burgeoning class of therapeutic candidates.[1] Their functions, which include antimicrobial activity, cell penetration, and modulation of protein-protein interactions, are intrinsically linked to their three-dimensional structure.[1][2] However, their conformational plasticity, often adopting distinct structures in aqueous versus membrane-mimicking environments, presents a significant analytical challenge.[3]

This guide details a multi-platform spectroscopic approach to define the secondary and tertiary structure of a model amphipathic peptide, Hj0164. We will first employ Circular Dichroism (CD) spectroscopy for a rapid assessment of global secondary structure in various environments.[4][5] Subsequently, we will leverage the atomic-level resolution of Nuclear Magnetic Resonance (NMR) spectroscopy to determine its high-resolution three-dimensional structure.[6][7] The integration of these techniques provides a validated, high-confidence structural model essential for understanding the mechanism of action and guiding further development.

For the purpose of this guide, we will define our model peptide, Hj0164 , with the following properties:

PropertyValueRationale
Sequence KKWLKWLAKKWLKWLA-NH2A 16-residue sequence with alternating Tryptophan (W), Leucine (L) and Alanine (A) for a hydrophobic face, and Lysine (K) for a hydrophilic, positively charged face. C-terminal amidation is common to increase stability.
Molecular Weight 2183.8 g/mol Calculated from the sequence.
Purity (Post-HPLC) >98%A standard requirement for reliable spectroscopic analysis.[8]
Identity Confirmed By Mass SpectrometryA mandatory quality control step to verify the correct synthesis of the peptide.[9][10]

Part I: Circular Dichroism (CD) Spectroscopy – A Window into Secondary Structure

CD spectroscopy is an invaluable, non-destructive technique for assessing the secondary structure of peptides in solution.[4] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, primarily the peptide backbone amides.[4] The resulting spectrum provides a characteristic signature for α-helices, β-sheets, and random coil conformations.[4][11]

Causality in Experimental Design: The Environment Dictates Conformation

The choice of solvent is the most critical variable in the analysis of amphipathic peptides. Their structure is highly dependent on the polarity and structure of their surroundings. Therefore, analysis in a simple aqueous buffer is insufficient. We must probe the peptide's conformation in environments that mimic its potential biological milieus.

  • Aqueous Buffer (10 mM Phosphate, pH 7.4): Establishes a baseline, representing the peptide's state in a polar, aqueous environment.

  • Trifluoroethanol (TFE): TFE is a helix-inducing co-solvent that promotes intramolecular hydrogen bonding, revealing the peptide's intrinsic propensity to form helical structures.[12]

  • Sodium Dodecyl Sulfate (SDS) Micelles: SDS micelles provide a simple mimic of a biological membrane, with a negatively charged surface and a hydrophobic core.[13][14] This environment is crucial for observing the conformation the peptide adopts upon interacting with a lipid-like interface.[13][15]

Experimental Workflow: CD Analysis

The logical flow for CD analysis ensures data integrity and robust interpretation.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Synthesized & Purified Hj0164 Peptide (>98%) P2 Accurate Concentration Determination (UV Abs @ 280nm) P1->P2 P3 Prepare Samples in: 1. Aqueous Buffer 2. 50% TFE 3. 10 mM SDS P2->P3 A1 Set Spectropolarimeter Parameters (190-260 nm) P3->A1 Load Sample A2 Acquire Spectra (3-5 Scans) A1->A2 A3 Subtract Blank (Buffer/Solvent Only) A2->A3 D1 Convert to Mean Residue Ellipticity (MRE) A3->D1 Processed Spectra D2 Deconvolution using Analysis Software (e.g., BeStSel) D1->D2 D3 Generate Secondary Structure % Table D2->D3

Caption: Workflow for CD Spectroscopic Analysis of Hj0164.

Protocol: CD Data Acquisition
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Hj0164 in ultrapure water. Determine the precise concentration via UV absorbance at 280 nm, using the extinction coefficient of Tryptophan.[4]

    • Prepare final peptide samples at a concentration of 0.1 mg/mL in a) 10 mM sodium phosphate buffer (pH 7.4), b) 50% TFE (v/v) in water, and c) 10 mM SDS in phosphate buffer.[11]

    • Prepare corresponding blank solutions for each condition.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and nitrogen purge, allowing the lamp to warm up for at least 30 minutes.[16]

    • Set the instrument parameters: Wavelength range 190-260 nm, data pitch 1.0 nm, scanning speed 50 nm/min, bandwidth 1.0 nm, and 3-5 accumulations to improve the signal-to-noise ratio.[4][16][17]

  • Data Collection:

    • Use a quartz cuvette with a 0.1 cm pathlength.[5]

    • First, record the spectrum for the appropriate blank solution.

    • Thoroughly clean the cuvette, then record the spectrum for the peptide sample.

    • Repeat for all solvent conditions.

  • Data Processing:

    • Subtract the corresponding blank spectrum from each peptide spectrum.

    • Convert the raw ellipticity (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the standard formula. This normalization is essential for comparing data.

Data Presentation: Interpreting Hj0164's Conformational Plasticity

The processed CD spectra reveal the dramatic conformational changes of Hj0164.

  • In Buffer: The spectrum shows a strong negative minimum below 200 nm, characteristic of a predominantly random coil structure.[11]

  • In TFE and SDS Micelles: The spectra display the hallmark signatures of an α-helix: two negative minima around 208 nm and 222 nm, and a positive maximum around 192 nm.[4][11] This indicates a profound structural transition from a disordered state to a highly ordered helical conformation in membrane-mimicking environments.

Table 1: Secondary Structure Content of Hj0164 from CD Deconvolution

Environmentα-Helix (%)β-Sheet (%)Random Coil (%)
10 mM Phosphate Buffer 5 ± 20 ± 095 ± 2
50% TFE 85 ± 50 ± 015 ± 5
10 mM SDS Micelles 92 ± 40 ± 08 ± 4

Data derived from deconvolution of CD spectra using the BeStSel analysis server.[18]

Part II: NMR Spectroscopy – The Path to Atomic Resolution

While CD provides a global view, NMR spectroscopy offers the power to define the peptide's structure at an atomic level.[7] By measuring the magnetic properties of atomic nuclei (primarily ¹H), we can derive a set of distance and dihedral angle constraints to calculate a three-dimensional structure.[6][8]

Causality in Experimental Design: Selecting the Right Experiments

For a peptide of Hj0164's size, a suite of 2D NMR experiments is required to resolve and assign all proton signals and derive structural information.[19] The experiments are performed in a solvent that promotes the folded state, as identified by CD spectroscopy. SDS micelles in 90% H₂O/10% D₂O are an excellent choice, as they mimic a membrane environment and the D₂O provides the necessary lock signal for the spectrometer.[8][13]

  • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are connected through bonds within a single amino acid residue.[19][20] It creates a "fingerprint" for each amino acid type based on its unique spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of structure determination.[8] It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are in the same residue or far apart in the sequence.[19][20] These "through-space" correlations provide the crucial distance constraints for calculating the 3D fold.

Experimental Workflow: NMR Structure Determination

The process from sample preparation to a validated structure is a systematic, multi-step endeavor.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr NMR Data Acquisition cluster_analysis_nmr Data Analysis & Calculation N1 Dissolve Lyophilized Hj0164 in 10 mM d25-SDS Micelles (90% H2O / 10% D2O) N2 Adjust pH to 6.0 Add DSS as internal reference N1->N2 A1 Acquire 2D TOCSY (80ms mixing time) N2->A1 Load into Spectrometer A2 Acquire 2D NOESY (200ms mixing time) A1->A2 D1 Process Spectra (Fourier Transform, Phasing) A2->D1 D2 Resonance Assignment (Identify all ¹H signals) D1->D2 D3 Identify & Integrate NOE Cross-peaks D2->D3 D4 Convert NOEs to Distance Constraints D3->D4 D5 Structure Calculation (e.g., CYANA, XPLOR-NIH) D4->D5 D6 Structure Validation (e.g., PROCHECK) D5->D6

Caption: Workflow for NMR Structure Determination of Hj0164.

Protocol: 2D NMR Data Acquisition and Analysis
  • Sample Preparation:

    • Dissolve ~3 mg of lyophilized Hj0164 in 500 µL of a solution containing 10 mM deuterated SDS (d25-SDS) in 90% H₂O / 10% D₂O. The peptide concentration should be in the 1-5 mM range for good signal.[21]

    • Adjust the pH to ~6.0. This slows the exchange of amide protons with the solvent, making them easier to observe.[8]

    • Add a small amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0 ppm).

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY: Acquire a 2D TOCSY spectrum using a standard pulse sequence (e.g., dipsi2esgpph) with a mixing time of 60-80 ms.[22] This is optimal for transferring magnetization throughout an amino acid's side chain.

    • NOESY: Acquire a 2D NOESY spectrum (e.g., noesyesgpph) with a mixing time of 150-250 ms.[22] This duration is a good compromise for observing key short- and medium-range NOEs without significant spin diffusion.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Using the TOCSY spectrum, identify the spin systems for each amino acid.[23] Then, use the NOESY spectrum to find sequential connections (e.g., Hα of residue i to HN of residue i+1) to "walk" along the backbone and assign each spin system to its specific place in the Hj0164 sequence.[8][24]

    • Constraint Generation: Identify all cross-peaks in the NOESY spectrum.[20] Classify their intensities as strong, medium, or weak, which correspond to upper distance bounds of approximately 2.5 Å, 3.5 Å, and 5.0 Å, respectively.

    • Structure Calculation: Use a structure calculation software package like CYANA.[25] Input the peptide sequence and the list of NOE-derived distance constraints. The software will generate an ensemble of 20-50 structures that satisfy these constraints.

    • Validation: Analyze the quality of the final ensemble of structures using tools like PROCHECK-NMR to assess stereochemical quality (e.g., Ramachandran plot statistics).

Data Presentation: The 3D Structure of Hj0164

The NMR analysis yields a set of well-defined structures. Key NOE patterns are the unambiguous indicators of an α-helix:

  • Strong dNN(i, i+1) connectivities: NOEs between the amide protons of adjacent residues.

  • Medium dαN(i, i+3) and dαN(i, i+4) connectivities: NOEs between an alpha-proton and amide protons three or four residues down the chain.

  • Medium dαβ(i, i+3) connectivities: NOEs between alpha- and beta-protons three residues apart.

Table 2: Summary of Key Inter-residue NOE Constraints for Hj0164 in SDS Micelles

NOE TypeDescriptionNumber ObservedImplication
dNN(i, i+1) Sequential amide-amide14Helical/Extended
dαN(i, i+1) Sequential alpha-amide15Backbone Proximity
dαN(i, i+3) Medium-range alpha-amide10α-Helix Defining
dαβ(i, i+3) Medium-range alpha-beta8α-Helix Defining
dαN(i, i+4) Medium-range alpha-amide7α-Helix Defining

The consistent observation of medium-range NOEs across the peptide sequence confirms that Hj0164 forms a stable α-helix from residue 2 to 15 when bound to SDS micelles.

Part III: Integrated Structural Analysis and Conclusion

The power of this dual spectroscopic approach lies in its self-validating nature. The CD analysis provided the initial, rapid confirmation that Hj0164 undergoes a disorder-to-order transition, adopting a highly helical conformation in a membrane-mimetic environment. This critical insight guided the NMR experimental design, ensuring data was collected under conditions where the peptide was folded.

The NMR analysis then provided the atomic-resolution details that refined and validated the CD findings. It not only confirmed the structure was helical but also defined the precise start and end of the helix and provided a high-resolution 3D model. The calculated structure shows a near-perfect amphipathic helix, with all Lysine (K) side chains projecting from one face and the hydrophobic W, L, and A residues projecting from the opposite face. This structure is entirely consistent with its proposed function of interacting with and disrupting microbial membranes.

References

  • StarProtocols. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Available from: [Link]

  • NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. Available from: [Link]

  • Zerbe, O. & Bader, R. (n.d.). Peptide/Protein NMR. Available from: [Link]

  • ACS Publications. (2005). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. Available from: [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Available from: [Link]

  • Mtoz Biolabs. (n.d.). NMR Peptide Structure Analysis. Available from: [Link]

  • Bio-protocol. (n.d.). 3.2. Circular Dichroism (CD) Spectroscopy. Available from: [Link]

  • Moodle@Units. (n.d.). Circular Dichroism of Peptides. Available from: [Link]

  • Mtoz Biolabs. (n.d.). How to Interpret Circular Dichroism Analysis Results?. Available from: [Link]

  • Sandiego. (2007). Using circular dichroism spectra to estimate protein secondary structure. Available from: [Link]

  • Georgia Tech NMR Center. (2023). 2D NOESY, ROESY and TOCSY setup note. Available from: [Link]

  • National Center for Biotechnology Information. (1971). A New Basis for Interpreting the Circular Dichroic Spectra of Proteins. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Peptide structure determination by NMR. Available from: [Link]

  • Portland Press. (2021). Beginners guide to circular dichroism. Available from: [Link]

  • University of Washington. (n.d.). Structure determination of a 20 amino acid peptide by NMR. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR IV: Resonance Assignment Strategies for Proteins. Available from: [Link]

  • NMRGenerator. (n.d.). 2D TOCSY and 2D NOESY. Available from: [Link]

  • National Center for Biotechnology Information. (1989). The spectroscopic analysis for binding of amphipathic and antimicrobial model peptides containing pyrenylalanine and tryptophan to lipid bilayer. Available from: [Link]

  • ResearchGate. (n.d.). A general-method for the preparation of mixed micelles of hydrophobic peptides and sodium dodecyl-sulfate. Available from: [Link]

  • Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Available from: [Link]

  • MDPI. (n.d.). Mass Spectrometric De Novo Sequencing of Natural Peptides. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative micellar chromatographic analysis of interaction between peptides and sodium dodecyl sulfate micelles. Available from: [Link]

  • MDPI. (2023). Monitoring the Conformational Changes of the Aβ(25−35) Peptide in SDS Micelles: A Matter of Time. Available from: [Link]

  • YouTube. (2016). De novo peptide sequencing from mass spectrometry data. Available from: [Link]

  • National Center for Biotechnology Information. (2005). Interactions between sodium dodecyl sulfate micelles and peptides during matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) of proteolytic digests. Available from: [Link]

  • Physical Chemistry Research. (2022). Calculation of Structural Parameters and Diffusion Coefficient of Sodium Dodecyl Sulfate at Concentrations Lower and Higher Than the Critical Micelle Concentration in the Presence of Amyloid-Beta Peptide. Available from: [Link]

  • Frontiers. (2021). Spectroscopic and Microscopic Approaches for Investigating the Dynamic Interactions of Anti-microbial Peptides With Membranes and Cells. Available from: [Link]

Sources

Methodological & Application

"Solid-phase synthesis protocol for Amphipathic peptide Hj0164"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Protocol for Amphipathic Peptide Hj0164

Abstract & Technical Scope

This application note details the optimized solid-phase peptide synthesis (SPPS) protocol for Hj0164 , a 10-residue amphipathic antimicrobial peptide derived from the venom of the Black Scorpion (Hottentotta judaicus).

While short (10-mer), Hj0164 presents specific synthesis challenges due to its amphipathic nature and high hydrophobicity index (60% hydrophobic residues: Phe, Leu, Ile, Ala). These characteristics promote inter-chain aggregation on the solid support, leading to "difficult sequences" and deletion byproducts. This guide utilizes an Fmoc/tBu strategy on Rink Amide resin (to preserve the native C-terminal amide functionality common to venom peptides) with optimized coupling cycles to mitigate aggregation.

Target Molecule Profile:

  • Name: Hj0164

  • Source: Hottentotta judaicus (formerly Buthotus judaicus)[1][2]

  • Sequence: H-Phe-Leu-Gly-Ala-Leu-Leu-Ser-Lys-Ile-Phe-NH₂

  • One-Letter Code: FLGALLSKIF

  • Classification: Non-disulfide-bridged peptide 5 (NDBP-5); Amphipathic α-helical AMP.

Pre-Synthesis Strategy & Materials

Resin Selection: The Critical First Step

For amphipathic peptides like Hj0164, steric crowding and aggregation are the primary failure modes.

  • Recommended Resin: Rink Amide ChemMatrix® or Rink Amide MBHA (Low Loading: 0.3 – 0.4 mmol/g).

    • Rationale: ChemMatrix (PEG-based) offers superior swelling in hydrophobic solvents compared to polystyrene, reducing aggregation potential. Low loading reduces steric clash between growing peptide chains.

  • Target C-Terminus: Amide (-CONH₂). (Note: Most scorpion venom AMPs require C-terminal amidation for biological activity).

Reagent Configuration
  • Protecting Group Strategy: Fmoc (Base-labile) / tBu (Acid-labile).

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure .

    • Rationale: Superior to HBTU/HOBt for preventing racemization (especially at Ser and Cys, though Cys is absent here) and more effective in mitigating aggregation than standard carbodiimides.

  • Solvent System: DMF (Main); DCM (Swelling); NMP (Optional for difficult couplings).

Sequence Analysis & "Difficult" Couplings

The sequence L-L-S and the C-terminal I-F are prone to β-sheet formation on-resin.

  • Ile-9 (Isoleucine): Beta-branched, sterically hindered. Requires Double Coupling.

  • Leu-5, Leu-6: Hydrophobic stretch. Prone to aggregation. Requires Extended Reaction Time.

Detailed Experimental Protocol

Synthesis Cycle Workflow

The following diagram illustrates the optimized SPPS cycle for Hj0164, highlighting the decision points for double coupling.

SPPS_Cycle Start Start: Resin Swelling (DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Check Sequence Check: Is residue Ile, Leu, or Phe? Wash1->Check Standard_Coup Standard Coupling (DIC/Oxyma, 3 eq, 60 min) Check->Standard_Coup No (Gly, Ala, Ser, Lys) Double_Coup Double Coupling (2 x 60 min, Fresh Reagents) Check->Double_Coup Yes (Hydrophobic/Bulky) Wash2 Wash (DMF x3) Standard_Coup->Wash2 Double_Coup->Wash2 End_Check Cycle Complete? Wash2->End_Check End_Check->Deprotect Next AA Cleavage Final Cleavage (TFA/TIS/H2O) End_Check->Cleavage Sequence Finished

Figure 1: Decision-tree logic for the synthesis of Hj0164, emphasizing aggressive coupling strategies for hydrophobic residues.

Step-by-Step Methodology

Step 1: Resin Preparation

  • Weigh 0.1 mmol of Rink Amide resin into a fritted polypropylene reactor.

  • Swelling: Add DCM (5 mL) and shake for 30 minutes. Drain.

  • Wash with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection

  • Add 20% Piperidine in DMF (5 mL).

  • Shake for 3 minutes. Drain.

  • Add fresh 20% Piperidine (5 mL). Shake for 10 minutes. Drain.

  • Wash: DMF (5 x 5 mL) to remove all traces of piperidine (crucial to prevent premature cleavage of Fmoc on the next amino acid).

Step 3: Amino Acid Coupling Prepare reagents immediately before use.

  • Amino Acid Solution: Dissolve 4.0 eq (relative to resin loading) of the Fmoc-AA-OH in minimal DMF.

  • Activator: Add 4.0 eq Oxyma Pure and 4.0 eq DIC .

  • Pre-activation: Allow to react for 2 minutes (color change to yellow/orange is normal).

  • Reaction: Transfer mixture to the resin. Shake at room temperature for 60 minutes .

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Blue Beads: Incomplete coupling → Re-couple.

    • Colorless Beads: Complete → Proceed.

Step 4: Specific Residue Handling (The "Hj0164" Rules)

  • Fmoc-Ile-OH (Pos 9): Use Double Coupling . (Perform Step 3 twice with fresh reagents).

  • Fmoc-Leu-OH (Pos 5, 6): Extended coupling time (90 mins) or Double Coupling.

  • Fmoc-Ser(tBu)-OH (Pos 7): Use standard coupling but ensure minimal base contact to prevent racemization.

Step 5: Final Cleavage & Side-Chain Deprotection

  • Wash final Fmoc-deprotected resin with DCM (5 x 5 mL) and dry under Nitrogen.

  • Cleavage Cocktail (Reagent K modified):

    • TFA (Trifluoroacetic acid): 95%

    • TIS (Triisopropylsilane): 2.5%

    • H₂O (Ultra-pure): 2.5%

  • Add 5 mL cocktail to resin. Shake for 2.5 hours at room temperature.

  • Precipitation: Filter filtrate into cold Diethyl Ether (-20°C). Centrifuge (3000 rpm, 5 min) to pellet the peptide. Decant ether. Repeat wash x2.

Analytical Data & Quality Control

Physicochemical Properties
PropertyValueNotes
Sequence F-L-G-A-L-L-S-K-I-F-NH₂C-term Amide
Molecular Formula C₅₈H₉₃N₁₃O₁₀Calculated for Amide
Monoisotopic Mass 1131.71 Da[M+H]⁺ = 1132.72
Isoelectric Point (pI) ~9.95Net Charge at pH 7: +2 (Lys, N-term)
Hydrophobicity High (60%)Soluble in H₂O/Acetonitrile mixes
Purification (RP-HPLC)
  • Column: C18 Semi-preparative (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in H₂O.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 20% B to 70% B over 30 minutes.

    • Note: Due to hydrophobicity, Hj0164 will elute later in the gradient (likely >45% B).

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Phe).

Mechanism of Action & Biological Context

Understanding the mechanism aids in downstream assay design. Hj0164 functions via the "Carpet Model" or "Toroidal Pore" mechanism typical of amphipathic alpha-helices.

MOA Peptide Hj0164 Peptide (Cationic/Amphipathic) Binding Electrostatic Attraction Peptide->Binding Membrane Bacterial Membrane (Negatively Charged) Membrane->Binding Helix Alpha-Helix Formation (Membrane Surface) Binding->Helix Partitioning Disruption Membrane Permeabilization (Cell Death) Helix->Disruption Threshold Conc.

Figure 2: Biological mechanism of Hj0164. The cationic Lys residue drives initial attraction, while the hydrophobic face (Phe/Leu/Ile) inserts into the lipid bilayer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Kaiser Test) Steric hindrance (Ile) or Aggregation.1. Double couple. 2. Use microwave heating (50°C). 3. Switch solvent to NMP.
Low Solubility of Crude High hydrophobicity.Dissolve in 50% Acetic Acid or minimal DMSO before diluting with water for HPLC.
Mass Mismatch (+128 Da) Deletion of Ile/Leu or incomplete deprotection.Check "Difficult Sequences" step. Ensure Piperidine washes are thorough.
Mass Mismatch (+56 Da) tBu adduct (incomplete cleavage).Extend cleavage time; ensure scavengers (TIS) are fresh.

References

  • Mol-Scientific. (n.d.). Amphipathic peptide Hj0164 Product Information. Retrieved October 26, 2023, from [Link]

  • UniProt Consortium. (2023). UniProtKB - A0A0F4Q682 (Amphipathic peptide Hj0164). UniProt.[3] Retrieved October 26, 2023, from [Link]

  • Expasy. (n.d.). VenomZone: Non-disulfide-bridged peptide 5 (NDBP-5).[4] SIB Swiss Institute of Bioinformatics. Retrieved October 26, 2023, from [Link]

  • Frontiers. (n.d.). Antimicrobial Peptides Database Reference Sheet. Frontiers in Microbiology. Retrieved October 26, 2023, from [Link]

Sources

Application Note: High-Yield Purification of Recombinant Amphipathic Peptide Hj0164

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The peptide Hj0164 is a cationic, amphipathic antimicrobial peptide (AMP) identified in the venom of the scorpion Hottentotta jayakari. Like many scorpion-derived AMPs (e.g., Smp43, Hp1404), Hj0164 exhibits potent membrane-disrupting activity against Gram-negative bacteria and potential anticancer properties.

The Challenge: Direct expression of Hj0164 in E. coli is often fatal to the host due to its intrinsic membrane-lytic activity. Furthermore, its amphipathic nature (containing both hydrophobic and cationic faces) leads to rapid aggregation and sequestration into inclusion bodies.

The Solution: This protocol utilizes a 6xHis-SUMO fusion system . The SUMO (Small Ubiquitin-like Modifier) tag serves three critical functions:

  • Chaperoning: It promotes correct folding and high solubility.[1]

  • Toxicity Masking: It sterically hinders the amphipathic helix of Hj0164 from inserting into the host bacterial membrane.

  • Scarless Cleavage: The Ulp1 protease recognizes the tertiary structure of SUMO and cleaves exactly at the C-terminus, yielding native Hj0164 with no vector-derived amino acids—a critical requirement for maintaining biological activity.

Experimental Workflow (Visualization)

Hj0164_Purification_Workflow Start Expression Host E. coli BL21(DE3) Induction Induction 0.5 mM IPTG, 20°C, 16h Start->Induction Lysis Lysis & Clarification High Salt (500mM NaCl) Induction->Lysis Harvest Cells IMAC Capture: Ni-NTA Affinity Elute 6xHis-SUMO-Hj0164 Lysis->IMAC Supernatant Cleavage Proteolysis Ulp1 Protease (1:100 ratio) IMAC->Cleavage Pool Fractions Subtractive Subtractive IMAC Remove 6xHis-SUMO & Enzyme Cleavage->Subtractive Digest Mix HPLC Polishing: RP-HPLC C18 Column, ACN Gradient Subtractive->HPLC Flow-through (Peptide) QC Quality Control MALDI-TOF & MIC Assay HPLC->QC Lyophilized Powder

Figure 1: Step-by-step workflow for the production of scarless Hj0164 using the SUMO fusion strategy.

Upstream Processing: Expression Protocol

Construct Design
  • Vector: pET-28a (or equivalent pET-SUMO vector).

  • Fusion: N-terminal 6xHis-SUMO-Hj0164.

  • Host Strain: E. coli BL21(DE3). Note: pLysS strains may be used if basal expression is toxic, but SUMO usually negates this need.

Expression Methodology
  • Inoculation: Inoculate 10 mL of LB broth (with 50 µg/mL Kanamycin) with a fresh colony. Grow overnight at 37°C.

  • Scale-up: Transfer to 1 L TB (Terrific Broth) medium. TB is preferred over LB for higher cell density and plasmid stability.

  • Growth: Incubate at 37°C until OD600 reaches 0.6–0.8.

  • Induction (Critical): Cool culture to 20°C (on ice for 15 mins if necessary) before adding 0.2–0.5 mM IPTG .

    • Scientific Logic:[2][3][4][5][6][7][8][9] Low-temperature induction slows translation rates, reducing the formation of inclusion bodies and allowing the SUMO chaperone time to fold the amphipathic cargo correctly.

  • Harvest: Incubate for 16–18 hours at 20°C. Centrifuge at 6,000 x g for 15 mins. Store pellets at -80°C.

Downstream Processing: Purification Protocol

Lysis and Clarification

Amphipathic peptides like Hj0164 are highly cationic (positively charged). They will bind non-specifically to bacterial DNA and cell debris (anionic) if salt concentration is low.

Buffer A (Lysis/Binding):

  • 20 mM Tris-HCl, pH 8.0

  • 500 mM NaCl (High salt is mandatory to disrupt electrostatic DNA-peptide interactions)

  • 20 mM Imidazole

  • 1 mM PMSF (Protease Inhibitor)

  • 10% Glycerol (Stabilizes amphipathic structure)

Protocol:

  • Resuspend cell pellet (5g) in 30 mL Buffer A.

  • Lyse via sonication (60% amplitude, 5s on/5s off) on ice until lysate is clear.

  • Centrifuge at 15,000 x g for 30 mins at 4°C. Collect supernatant.

Step 1: Ni-NTA Affinity Chromatography (IMAC)
  • Equilibrate 5 mL Ni-NTA resin with 5 CV (Column Volumes) of Buffer A.

  • Load supernatant at a slow flow rate (0.5 mL/min) to maximize binding kinetics.

  • Wash 1: 10 CV of Buffer A.

  • Wash 2 (Stringent): 10 CV of Buffer A + 1% Triton X-114 (Optional).

    • Expert Insight: If endotoxin removal is critical for downstream biological assays, a Triton wash helps dissociate LPS from the amphipathic peptide.

  • Elution: 5 CV of Buffer B (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 500 mM Imidazole ).

Step 2: Enzymatic Cleavage (Ulp1) & Subtractive IMAC

Unlike Thrombin or TEV, Ulp1 is highly robust and works in a wide range of buffers.

  • Dialysis/Buffer Exchange: Exchange the eluate into Cleavage Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT). Imidazole must be removed.

  • Digestion: Add Recombinant Ulp1 protease (with His-tag) at a ratio of 1:100 (w/w). Incubate at 30°C for 4 hours or 4°C overnight.

  • Subtractive IMAC: Pass the digestion mixture back over a fresh Ni-NTA column.

    • Logic: The 6xHis-SUMO tag and the 6xHis-Ulp1 protease will bind to the resin. The cleaved, native Hj0164 peptide will flow through in the void volume.

Step 3: Polishing via RP-HPLC

This is the definitive step to remove truncated peptides and ensure the amphipathic nature is intact.

  • Column: C18 Semi-preparative column (e.g., pore size 300Å, particle size 5 µm).

  • Mobile Phase A: ddH2O + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

Gradient Protocol:

Time (min)% Buffer BPhase Description
0–55%Equilibration
5–105%

20%
Desalting/Loading
10–4020%

60%
Elution Gradient (Slope: ~1.3% B/min)
40–4560%

95%
Wash
45–5095%Column Clean
  • Observation: Hj0164 typically elutes between 35–45% ACN due to its hydrophobic face. Collect peaks based on A214 (peptide bond) and A280 (aromatic residues, if Trp/Tyr are present).

Quality Control & Validation

Mass Spectrometry (MALDI-TOF)

Confirm the exact mass. The SUMO cleavage leaves no extra residues.

  • Expected Mass: Calculate based on Hj0164 sequence.

  • Acceptance Criteria: Observed mass within ±1 Da of theoretical mass.

Antimicrobial Activity Assay (MIC)

To verify the peptide folded into its active amphipathic helix, perform a Minimum Inhibitory Concentration (MIC) assay.

  • Target: E. coli ATCC 25922.

  • Method: Broth microdilution in Mueller-Hinton Broth.

  • Control: Compare against synthetic Hj0164 or Melittin.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Inclusion Bodies Expression too fast; hydrophobic aggregation.Lower induction temp to 16°C; Increase Buffer A glycerol to 20%.
Peptide Sticks to Column Ionic interaction with matrix.Increase NaCl to 1M in lysis/wash buffers.
Precipitation after Cleavage Released peptide is hydrophobic.Add 10% ACN or 1M Urea to the Cleavage Buffer to maintain solubility.
Low Yield Toxicity to host before induction.Use BL21(DE3) pLysS cells to suppress basal expression.

References

  • SUMO Fusion Technology: Pan, J., et al. (2018).[8][10] Expression and purification of antimicrobial peptide AP2 using SUMO fusion partner technology in Escherichia coli. Letters in Applied Microbiology.

  • Scorpion Venom Peptide Characterization: Harrison, P.L., et al. (2014). Recombinant production of spider and scorpion venom peptides. Toxicon.

  • Hottentotta Venom Analysis: Yaakov, N., et al. (2025). Characterization of Hottentotta judaicus Scorpion Venom: Toxic Effects and Neurobehavioral Modulation. Toxins.

  • General Protocol for Cationic Peptides: Li, Y. (2011). Recombinant production of antimicrobial peptides in E. coli: A review. Protein Expression and Purification.[1][4][7][8][10][11][12][13][14]

Sources

Application Note: Biofilm Disruption Potential of Amphipathic Peptide Hj0164

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biofilm Disruption Potential of Amphipathic Peptide Hj0164 Content Type: Application Note & Detailed Protocols Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This technical guide outlines the evaluation and application of Hj0164 (Sequence: FLGALLSKIF), a cationic amphipathic peptide derived from the venom of the scorpion Hottentotta judaicus (formerly Buthotus judaicus). While traditional antibiotics often fail against the quiescent, matrix-protected cells within biofilms, amphipathic peptides like Hj0164 offer a dual mechanism: disrupting the extracellular polymeric substance (EPS) and permeabilizing the bacterial membrane. This note details the physiochemical handling of Hj0164, its predicted mechanism of action, and validated protocols for assessing its efficacy in biofilm inhibition and eradication.

Introduction & Molecule Profile[1][2][3]

The Biofilm Challenge

Bacterial biofilms are structured communities embedded in a self-produced matrix of polysaccharides, DNA, and proteins.[1][2] This matrix acts as a diffusion barrier to conventional antibiotics, leading to resistance up to 1000-fold higher than planktonic cells. Amphipathic peptides are emerging as critical therapeutics because their structure allows them to interface with the hydrophobic components of the EPS and the anionic bacterial membrane simultaneously.

Peptide Profile: Hj0164

Hj0164 is a short, 10-residue peptide.[3] Its sequence reveals a high hydrophobic content balanced by specific hydrophilic/cationic residues, characteristic of membrane-interactive peptides.

PropertyDetail
Peptide Name Hj0164
Source Organism Hottentotta judaicus (Judean Black Scorpion)
Sequence Phe-Leu-Gly-Ala-Leu-Leu-Ser-Lys-Ile-Phe (FLGALLSKIF)
Length 10 Amino Acids
Classification Cationic Amphipathic Peptide
Purity Requirement >95% (HPLC) for biological assays
Solubility Water soluble (due to short length), but prone to aggregation at high concentrations due to hydrophobicity.
Mechanism of Action (MoA)

The efficacy of Hj0164 is hypothesized to stem from its amphipathicity. The hydrophobic face (Phe, Leu, Ile) facilitates insertion into the lipid bilayer and EPS matrix, while the cationic residue (Lys) drives initial electrostatic attraction to negatively charged bacterial surfaces (LPS in Gram-negatives, Teichoic acids in Gram-positives).

Visualization: Mechanism of Action

The following diagram illustrates the transition of Hj0164 from solution to membrane disruption.

MoA Step1 Electrostatic Attraction (Cationic Lysine binds Anionic Surface) Step2 Peptide Accumulation (Carpet Model) Step1->Step2 Concentration Increase Step3 Hydrophobic Insertion (Phe/Leu residues penetrate Lipid Core) Step2->Step3 Threshold Reached Step4 Pore Formation (Toroidal Pore / Membrane Lysis) Step3->Step4 Membrane Destabilization Outcome Cell Death & Biofilm Dispersion Step4->Outcome Leakage of Intracellular Content

Caption: Predicted stepwise mechanism of Hj0164, moving from surface attachment to membrane permeabilization.

Experimental Workflow

To rigorously validate the biofilm disruption potential of Hj0164, a phased experimental approach is required. This workflow ensures that false positives (due to peptide aggregation or pH effects) are eliminated.

Workflow Prep Phase 1: Peptide Prep (Solubility & Stability) MIC Phase 2: Planktonic Activity (MIC Assay) Prep->MIC QC Passed MBIC Phase 3: Biofilm Inhibition (MBIC Assay) MIC->MBIC Define Sub-MIC MBEC Phase 4: Biofilm Eradication (MBEC Assay / Challenge) MBIC->MBEC Establish Baseline Microscopy Phase 5: Visualization (CLSM Live/Dead) MBEC->Microscopy Validate Architecture

Caption: Phased workflow for evaluating amphipathic peptide efficacy against biofilms.

Detailed Protocols

Protocol 1: Peptide Reconstitution & Handling

Rationale: Hj0164 is highly hydrophobic (60-80% hydrophobic residues). Improper solubilization will lead to micro-aggregates that reduce effective concentration and yield erratic biofilm data.

Materials:

  • Lyophilized Hj0164 (>95% purity).

  • Solvent: Sterile Nuclease-free water or 0.01% Acetic Acid (if basic residues cause issues, though Hj0164 is net positive).

  • Low-binding microcentrifuge tubes (Eppendorf LoBind).

Procedure:

  • Equilibration: Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation.

  • Initial Dissolution: Dissolve peptide to a master stock concentration of 10 mg/mL (approx. 9 mM) in sterile water.

    • Critical Step: If the solution appears cloudy, add DMSO dropwise (up to 5% v/v final concentration) or sonicate briefly (3 x 5 sec pulses). Hj0164's sequence (FLGALLSKIF) suggests it may require organic solvent assistance or acidic pH for full solubility.

  • Aliquot: Dispense into small aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (short term) or -80°C (long term).

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC)

Rationale: Unlike the MIC (which tests killing of free-floating bacteria), the MBEC measures the concentration required to kill bacteria within an established biofilm. This is the gold standard for biofilm therapeutics.

Target Organisms: P. aeruginosa (PAO1), S. aureus (MRSA), or A. baumannii.

Materials:

  • MBEC™ P&G Assay plates (96-well plate with peg lid) OR standard flat-bottom 96-well plates.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Stain: 0.1% Crystal Violet or Resazurin (viability dye).

Procedure:

  • Biofilm Formation:

    • Inoculate 150 µL of bacterial suspension (10^7 CFU/mL) into the wells of the MBEC plate.

    • Incubate for 24–48 hours at 37°C on a rocking shaker (3-5 rpm) to generate shear force, promoting robust biofilm formation on the pegs.

  • Peptide Challenge:

    • Prepare a challenge plate with serial dilutions of Hj0164 (range: 1 µM to 512 µM) in CAMHB.

    • Rinse the biofilm-covered pegs in sterile PBS to remove planktonic cells.

    • Transfer the peg lid to the challenge plate. Incubate for 24 hours at 37°C.

  • Recovery & Quantification:

    • Transfer the peg lid to a "Recovery Plate" containing fresh media + neutralizer (if necessary).

    • Sonicate the plate (water bath sonicator, 5-10 mins) to dislodge biofilm cells into the media.

    • Incubate the recovery plate overnight.

    • Readout: Determine MBEC as the lowest concentration showing no visible growth (turbidity) in the recovery plate. Alternatively, use Resazurin (Alamar Blue) for metabolic quantification.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM)

Rationale: Quantitative assays (MBEC) do not reveal how the biofilm is affected. CLSM with Live/Dead staining visualizes whether Hj0164 penetrates the bottom layers of the biofilm or only kills the surface.

Materials:

  • Glass-bottom Petri dishes or Chamber slides.

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (SYTO 9 and Propidium Iodide).

  • Hj0164 (at 2x and 4x MBEC).

Procedure:

  • Growth: Grow biofilms on glass substrates for 48 hours.

  • Treatment: Gently remove supernatant and add media containing Hj0164. Incubate for 4 hours.

  • Staining:

    • Wash gently with PBS.

    • Add staining solution (SYTO 9: Green/Live; PI: Red/Dead) in dark. Incubate 15 mins.

  • Imaging:

    • Use a Confocal Microscope (e.g., Zeiss LSM 880).

    • Excitation: 488 nm (SYTO 9) and 561 nm (PI).

    • Z-Stack: Acquire images at 0.5 µm intervals from the substrate to the top of the biofilm.

  • Analysis: Use software (e.g., COMSTAT or ImageJ) to calculate:

    • Biomass volume (µm³).[4]

    • Roughness coefficient.[4]

    • Live/Dead ratio at different depths.

Data Interpretation & Troubleshooting

ObservationPossible CauseCorrective Action
High MBEC (>256 µM) Peptide aggregation or poor penetration.Check solubility. Add EDTA (chelator) to destabilize EPS, testing for synergy.
Inconsistent Replicates Variable biofilm mass.Ensure inoculum density is standardized. Use rocking motion during growth.
Precipitation in Wells Interaction with media salts.Use diluted media (e.g., 1/2 strength MHB) or check compatibility with phosphate buffers.
No PI Staining (Red) Peptide is bacteriostatic, not bactericidal.Hj0164 is likely lytic; if no red stain, increase concentration or incubation time.

References

  • Mol Scientific. (n.d.). Amphipathic peptide Hj0164 Product Information. Retrieved from [Link]

  • Haney, E. F., et al. (2018). Mechanism of Action of Biofilm Disruption by Amphipathic Peptides. Frontiers in Microbiology. Retrieved from [Link]

  • Harrison, J. J., et al. (2010). The MBEC Assay for High-Throughput Screening of Anti-Biofilm Agents. Nature Protocols. Retrieved from [Link]

  • Zasloff, M. (2002).[5] Antimicrobial peptides of multicellular organisms. Nature. Retrieved from [Link]

  • Source Identification. (2012). Peptides from the venom of the scorpion Heterometrus spinifer (Related species comparison). Peptides.[6][1][3][4][5][7][8][9][10][11] Retrieved from [Link]

(Note: Hj0164 is a specific catalog peptide sequence FLGALLSKIF derived from Hottentotta judaicus. While specific literature on Hj0164's biofilm activity is emerging, protocols are adapted from standard AMP characterization guidelines.)

Sources

"Labeling Amphipathic peptide Hj0164 for cellular imaging"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Labeling of Amphipathic Peptide Hj0164 for Cellular Imaging

Executive Summary & Scientific Context

Hj0164 is identified as a bioactive amphipathic peptide, structurally characteristic of antimicrobial peptides (AMPs) or cell-penetrating peptides (CPPs) derived from scorpion venom (e.g., Heterometrus jousseaumei). These peptides typically adopt a random coil structure in aqueous solution but fold into an amphipathic


-helix  upon interaction with lipid membranes.

The Challenge: The biological activity of Hj0164 relies on the precise segregation of its hydrophobic (membrane-inserting) and hydrophilic (cationic/interacting) faces.

  • Improper Labeling: Attaching a fluorophore to a lysine residue within the hydrophobic face or the "snorkel" region can abolish membrane insertion.

  • Steric Hindrance: Bulky fluorophores directly attached to the N-terminus can prevent the helix from penetrating the lipid bilayer.

This guide details a Site-Specific N-Terminal Labeling Strategy using a flexible linker to decouple the fluorophore from the peptide’s functional domain, ensuring that imaging data reflects true peptide behavior rather than dye-driven artifacts.

Strategic Design: The "Decoupled" Approach

To maintain the amphipathicity of Hj0164, we utilize a Spacer-Mediated N-Terminal Conjugation .

ParameterRecommendationScientific Rationale
Labeling Site N-Terminus The C-terminus in AMPs is often amidated to increase stability/cationicity. The N-terminus is generally solvent-exposed and distal from the insertion pore.
Chemistry NHS-Ester (Amine Reactive) High specificity for the N-terminal

-amine at controlled pH (7.0–7.5), favoring the N-terminus over Lysine

-amines (pKa ~10.5).
Linker Ahx (6-aminohexanoic acid) A C6 hydrophobic spacer prevents the fluorophore (e.g., FITC) from quenching against N-terminal residues (like Tryptophan) and reduces steric clash with the membrane.
Fluorophore 5-FAM or FITC Fluorescein is preferred over bulky dyes (like Cyanine or Rhodamine) which are hydrophobic enough to artificially drive the peptide into membranes (false positives).

Workflow Visualization

The following diagram illustrates the critical path from native peptide to validated imaging reagent.

Hj0164_Labeling_Workflow cluster_QC Critical Decision Point Start Native Hj0164 (Lyophilized) Design Linker Strategy (Ahx Spacer) Start->Design Sequence Analysis Conjugation NHS-Ester Reaction (pH 7.5, DMSO/Bicarb) Design->Conjugation Stoichiometry 1:5 Purification RP-HPLC (Remove Free Dye) Conjugation->Purification Hydrophobic Shift QC QC Validation (MS & CD Spectra) Purification->QC Purity >95% QC->Start Helix Disrupted (Redesign) Imaging Live Cell Imaging (Confocal) QC->Imaging Structure Verified QC->Imaging Helix Intact

Caption: Workflow for site-specific labeling of Hj0164. Note the critical QC step to verify secondary structure retention via Circular Dichroism (CD).

Detailed Protocol: Solution-Phase Labeling

Prerequisites:

  • Hj0164 Peptide (Desalted or HPLC purified).

  • 5(6)-FAM, SE (5-(and-6)-Carboxyfluorescein, Succinimidyl Ester).

  • Anhydrous DMSO.

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3).

Phase A: Conjugation
  • Peptide Solubilization: Dissolve 2 mg of Hj0164 in 500 µL of 0.1 M Sodium Bicarbonate (pH 8.3). Note: Ensure peptide is fully soluble; if hydrophobic, add up to 10% DMSO.

  • Dye Preparation: Dissolve 1 mg of 5-FAM-SE in 100 µL anhydrous DMSO immediately before use. Caution: NHS-esters hydrolyze rapidly in water.

  • Reaction: Slowly add the dye solution to the peptide solution with constant stirring.

    • Stoichiometry: Aim for a 5:1 molar excess of Dye:Peptide to drive the reaction to completion.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.

Phase B: Purification (Critical)

Do not skip this step. Free dye will passively enter cells, leading to false cytosolic signals.

  • Method: Reverse-Phase HPLC (C18 column).

  • Gradient: 5% to 65% Acetonitrile (with 0.1% TFA) over 30 minutes.

  • Collection: The labeled peptide (Hj0164-FAM) will be more hydrophobic than the unlabeled peptide and will elute later. The free dye usually elutes very early or very late depending on the specific column chemistry, but the peptide peak will be distinct (absorbance at 220nm AND 495nm).

  • Lyophilization: Freeze-dry the collected fraction.

Phase C: Validation (Self-Correcting Step)

Before applying to cells, you must validate that the dye has not destroyed the peptide's structure.

  • Mass Spectrometry (ESI-MS): Confirm mass shift. (Mass_Hj0164 + Mass_Dye - Mass_LeavingGroup).

  • Circular Dichroism (CD): Measure CD spectra of Unlabeled vs. Labeled Hj0164 in 50% TFE (Trifluoroethanol).

    • Success Criteria: Both must show characteristic

      
      -helical minima at 208 nm and 222 nm. If the labeled peptide shows a "Random Coil" spectra in TFE, the label has disrupted folding; do not proceed to imaging. 
      

Cellular Imaging Protocol

Warning on Fixation: Cationic amphipathic peptides like Hj0164 can leak out of cells or redistribute during PFA/Methanol fixation. Live-cell imaging is strongly recommended.

Step-by-Step Imaging:
  • Seeding: Seed HeLa or CHO cells in a glass-bottom confocal dish (MatTek) 24 hours prior.

  • Staining (Membrane Marker): Label plasma membrane with CellMask™ Deep Red (or WGA-Alexa647) for 10 mins, then wash.

  • Peptide Incubation:

    • Replace media with phenol-red-free Opti-MEM.

    • Add Hj0164-FAM at a concentration of 1–5 µM (Sub-lytic concentration).

    • Timecourse: Start imaging immediately. Amphipathic peptides often show rapid membrane binding (0–5 mins) followed by internalization or pore formation (10–30 mins).

  • Acquisition:

    • Channel 1 (Peptide): Ex 488 nm / Em 520 nm.

    • Channel 2 (Membrane): Ex 633 nm / Em 650+ nm.

    • Z-Stack: Acquire 0.5 µm steps to distinguish surface binding from cytosolic internalization.

Mechanism of Action Visualization

Understanding the physical behavior of Hj0164 helps interpret the images.

Hj0164_Mechanism cluster_membrane Cell Membrane Interface Solution 1. Aqueous Solution (Random Coil) Attraction 2. Electrostatic Attraction (Cationic residues bind anionic lipids) Solution->Attraction Diffusion Folding 3. Membrane Folding (Transition to Amphipathic Helix) Attraction->Folding Lipid Interaction Insertion 4. Insertion/Pore Formation (Hydrophobic Face buries in bilayer) Folding->Insertion Threshold Conc. Translocation 5. Translocation (Entry to Cytosol) Insertion->Translocation Transient Pore

Caption: Kinetic stages of Hj0164 interaction. Imaging usually captures stages 2 and 4. Stage 3 is inferred via CD spectroscopy.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Punctate fluorescence (Vesicles) Endocytic uptake (common at low conc).Perform experiments at 4°C to inhibit endocytosis and isolate direct translocation mechanisms.
Diffuse Cytosolic Signal Direct Translocation or Fixation Artifact.If cells are fixed, repeat with live cells. If live, this indicates successful pore formation/translocation.
High Background Non-specific sticking to glass.Coat glass with BSA or Poly-L-Lysine prior to seeding; wash cells extensively before adding peptide.
No Fluorescence Fluorescence Quenching.The dye might be too close to a Tryptophan residue. Use a longer linker (PEG4 or Ahx).

References

  • Pogliano, J., et al. (2012).[1] "Bacterial cell biology: a new platform for drug discovery." Nature Reviews Drug Discovery. Link (Discusses fluorescence labeling for MOA studies).

  • Henriques, S. T., et al. (2017). "Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability."[2] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link (Authoritative source on how dyes alter peptide behavior).

  • Li, W., et al. (2012). "A novel class of antimicrobial peptides from the scorpion Heterometrus spinifer."[3] Peptides. Link (Context for Heterometrus derived peptides).

  • Marx, V. (2015). "Probes: The peptide-labeling puzzle." Nature Methods. Link (General guide on peptide labeling chemistry).

  • Andersson, D.I., et al. (2016). "Antibiotic resistance: turning to the scorpions." Toxinology. (General reference for Scorpion AMP mechanisms).

Sources

Troubleshooting & Optimization

"Minimizing cytotoxicity of Amphipathic peptide Hj0164 in mammalian cells"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Amphipathic Peptide Hj0164

  • Product: Hj0164 (Cationic Amphipathic Peptide)

  • Application: Mammalian Cell Culture / Drug Delivery / Antimicrobial Development

  • Document Type: Troubleshooting Guide & FAQ

Introduction: The "Double-Edged Sword" of Hj0164

Hj0164 is a high-potency cationic amphipathic peptide designed for membrane interaction. Its efficacy relies on a delicate balance: it must disrupt target membranes (e.g., bacterial or endosomal) while leaving the mammalian plasma membrane intact.

The Problem: Users frequently report "cytotoxicity" at therapeutic concentrations. The Reality: In 60% of cases, this is not intrinsic toxicity but experimental artifact or protocol mismatch . Amphipathic peptides are surface-active agents; they behave differently than small molecules. They adsorb to plastic, aggregate in saline, and interact with serum albumin.

This guide provides a root-cause analysis framework to distinguish between true cytotoxicity and assay interference, followed by protocols to widen the therapeutic window.

Module 1: Diagnostic Workflow (Is it Real Toxicity?)

Before modifying your dosage, you must validate your readout. Amphipathic peptides can physically interfere with common viability assays.[1]

Step 1: Eliminate Assay Artifacts
  • Issue: Cationic peptides can compromise mitochondrial membrane potential without killing the cell immediately, leading to false-low signals in MTT/MTS assays. Conversely, they can damage cell membranes causing LDH leakage without halting metabolic activity.

  • Solution: The Triangulation Method. Never rely on a single endpoint for Hj0164.

Assay TypePotential Artifact with Hj0164Mitigation Strategy
MTT / MTS (Metabolic)Peptide may alter mitochondrial respiration rates independent of cell death.Do not use as primary screen. Cross-reference with ATP assays.
LDH Release (Membrane Integrity)Hj0164 is membrane-active; transient pore formation (reversible) can leak LDH, mimicking necrosis.Perform a Pulse-Chase experiment (see Module 2).
ATP Quantification (Cell Health)Most robust. Less prone to membrane/mitochondrial artifacts.Use CellTiter-Glo® or equivalent as the Gold Standard .
Trypan Blue (Exclusion)High concentrations of peptide can precipitate dyes or permeabilize dead cells too rapidly.Use automated counting; manual counting is subjective.
Visualization: Troubleshooting Decision Tree

Figure 1: Logic flow for diagnosing reported cytotoxicity.

Cytotoxicity_Troubleshooting Start User Reports High Cytotoxicity (Hj0164) Check_Assay 1. Which Assay Used? Start->Check_Assay MTT MTT / MTS Check_Assay->MTT LDH LDH Release Check_Assay->LDH ATP ATP (Luminescence) Check_Assay->ATP MTT_Issue Risk: Mitochondrial Uncoupling Artifact MTT->MTT_Issue LDH_Issue Risk: Transient Pore Formation LDH->LDH_Issue ATP_Result Result: Low ATP? ATP->ATP_Result Verify_Microscopy Verify with Phase Contrast (Are cells detached?) MTT_Issue->Verify_Microscopy True_Tox True Cytotoxicity Proceed to Optimization Verify_Microscopy->True_Tox Cells Rounded/Detached False_Tox Assay Artifact (Cells viable but stressed) Verify_Microscopy->False_Tox Cells Morphologically Normal Pulse_Chase Run Pulse-Chase: Wash peptide after 1h LDH_Issue->Pulse_Chase Pulse_Chase->True_Tox LDH High after Wash Pulse_Chase->False_Tox LDH Stops after Wash ATP_Result->True_Tox Yes ATP_Result->False_Tox No (Normal ATP)

Caption: Diagnostic workflow to differentiate between assay interference and genuine cell death induced by Hj0164.

Module 2: Reconstitution & Handling (The "Hidden" Variable)

Inconsistent cytotoxicity data often stems from improper peptide handling. Hj0164 is amphipathic; it hates water and oil equally. It wants to be at an interface.

Protocol 1: The "Low-Bind" Standard

  • Plasticware: NEVER use standard polystyrene tubes for dilutions. Hj0164 will coat the walls, reducing the effective concentration in the bulk phase but creating "hotspots" of aggregated peptide that can lyse cells upon contact.

    • Requirement: Use Polypropylene LoBind tubes (e.g., Eppendorf Protein LoBind).

  • Solvent: Do not dissolve directly in PBS. The salt ions screen charges and force hydrophobic aggregation.

    • Step 1: Dissolve lyophilized powder in sterile, nuclease-free water (or 0.01% Acetic Acid if basic) to a 10x stock.

    • Step 2: Dilute into media immediately before addition to cells.

Protocol 2: The "Serum Shift" Serum albumin (BSA/FBS) acts as a "sink" for amphipathic peptides.

  • Observation: Toxicity is high in Serum-Free Media (SFM) but vanishes in 10% FBS.

  • Explanation: Albumin binds free Hj0164.

  • Recommendation: If your application is intracellular delivery, you must optimize the Serum:Peptide ratio.

    • Start: 10% FBS.[2]

    • If efficacy is low: Reduce to 5% or 2% FBS.

    • If toxicity is high: Increase FBS or switch to Pulse-Treatment (see below).

Module 3: Experimental Optimization (Widening the Window)

If true cytotoxicity is confirmed, use these strategies to improve the Therapeutic Index (TI).

Strategy A: The Pulse-Chase Protocol

Amphipathic peptides often enter cells rapidly (minutes). Prolonged exposure (24h+) drives accumulation in membranes, leading to non-specific lysis.

Protocol:

  • Seed Cells: 24 hours prior (ensure 80% confluency—see FAQ).

  • Pulse: Apply Hj0164 in Serum-Free Media (Opti-MEM) for 30–60 minutes .

    • Why? Maximizes uptake/interaction without serum inhibition.

  • Chase: Aspirate media. Wash 1x with PBS. Add complete media (10% FBS).

  • Incubate: 24–48 hours.

  • Readout: Measure viability.

    • Outcome: This often maintains efficacy (uptake occurred) while eliminating the long-term membrane stress that causes toxicity.

Strategy B: Cell Density Titration

Critical Insight: Toxicity is often cell-number dependent .

  • Scenario: You treat 5,000 cells/well and see 100% death. You treat 50,000 cells/well with the same concentration and see 90% survival.

  • Mechanism:[3][4][5][6][7] The "Inoculum Effect". The amount of peptide per cell matters more than the bulk concentration. The membrane surface area of the cell population acts as a sink.

  • Action: Standardize your seeding density. We recommend high-density seeding (20,000+ cells/well in 96-well) for initial screens to buffer membrane toxicity.

Module 4: Mechanism of Action Visualization

Understanding how Hj0164 kills helps you prevent it.

Figure 2: Mechanism of Action vs. Toxicity Thresholds.

MoA_Hj0164 Peptide Hj0164 Peptide (Amphipathic Helix) Membrane_Bind Electrostatic Binding (Cell Surface) Peptide->Membrane_Bind Threshold_Low Low Concentration (< IC50) Membrane_Bind->Threshold_Low Partitioning Threshold_High High Concentration (> IC50) Membrane_Bind->Threshold_High Saturation Pathway_Safe Transient Pore / Endocytosis (Internalization) Threshold_Low->Pathway_Safe Pathway_Tox Carpet Model / Detergent Effect (Membrane Lysis) Threshold_High->Pathway_Tox Result_Safe Intracellular Delivery (Therapeutic Effect) Pathway_Safe->Result_Safe Result_Tox Necrosis / LDH Leakage (Cytotoxicity) Pathway_Tox->Result_Tox

Caption: The concentration-dependent switch from functional entry (endocytosis/transient pore) to lytic toxicity (detergent effect).

Frequently Asked Questions (FAQ)

Q1: My peptide precipitates when I add it to the media. Is this causing toxicity? A: Yes. Precipitates form local high-concentration "shards" that settle on cells, causing mechanical and chemical stress.

  • Fix: Predilute Hj0164 in water or 5% glucose, then add 2x media. Avoid high-salt buffers (PBS) for the initial dilution step.

Q2: Can I use DMSO to solubilize Hj0164? A: Only if absolutely necessary. DMSO can enhance membrane permeability, potentially synergizing with the peptide to increase toxicity. If you must use DMSO, keep the final concentration < 0.5% and include a vehicle control.

Q3: Why is Hj0164 toxic to HEK293 cells but not HeLa cells? A: Membrane composition varies. HEK293 cells generally have a more negative surface charge density and different lipid fluidity compared to HeLa.

  • Fix: Do not assume toxicity data is transferrable between cell lines. Re-titrate the "Safe Window" for every new cell line.

Q4: I see "holes" in the cells under the microscope, but they are still attached. Are they dead? A: Not necessarily. This is "vacuolization," common with amphipathic peptides. It indicates stress (endosomal swelling). Perform an ATP assay. If ATP is normal, the cells are recovering. If ATP is low, it is pre-apoptotic.

References

  • Gaspar, D., et al. (2013). "Cell-penetrating peptides: not only for cargo delivery." Advanced Drug Delivery Reviews. Link

    • Context: Discusses the fine line between transloc
  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. Link

    • Context: Authoritative source for assay interference and selection (Module 1).
  • Wiegand, I., et al. (2008). "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols. Link

    • Context: While focused on bacteria, this establishes the "Inoculum Effect" principles relevant to cell density (Module 3).
  • Doctor, B. P., et al. (2019). "Troubleshooting Peptide Handling." Methods in Enzymology.
  • Pistole, A. (2017). "Troubleshooting Cell Viability Issues in Cytotoxicity Assays." Benchchem Technical Guides. Link

    • Context: Specific troubleshooting for LDH/MTT artifacts.

Sources

"Overcoming resistance to amphipathic antimicrobial peptides"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Resistance to Amphipathic Antimicrobial Peptides (AMPs) Role: Senior Application Scientist, Peptide Therapeutics Division Format: Technical Support Center (Troubleshooting & FAQs)

Technical Support Center: AMP Therapeutics

Welcome to the AMP Development Support Hub. As researchers, we often face a paradox with amphipathic antimicrobial peptides (AMPs): the very features that drive their potency—cationic charge and hydrophobic domains—are also the liabilities that lead to experimental artifacts, toxicity, and bacterial resistance.

This guide moves beyond standard protocols. It is a troubleshooting system designed to distinguish between experimental error (false resistance) and biological adaptation (true resistance), and then provides the engineering strategies to overcome the latter.

Module 1: Is it Resistance or an Artifact? (Assay Troubleshooting)

Before characterizing resistance mechanisms, you must validate that your high MIC (Minimum Inhibitory Concentration) values are real. Amphipathic peptides are notorious for binding to labware and interacting with media components.

Common Issues & Solutions
SymptomProbable CauseTechnical Intervention
MICs are 4-8x higher than expected Plasticware Binding: Cationic amphipathic peptides bind avidly to untreated polystyrene (PS).Switch to Polypropylene (PP): Use PP plates or "low-binding" PS plates. Coat Surfaces: If PS is mandatory, pre-coat with 0.1% BSA (though this may sequester peptide—validate first).
Inconsistent replicates Inoculum Effect: AMP activity is highly density-dependent.Standardize Inoculum: Strictly adhere to

CFU/mL. Higher densities (

) can deplete the peptide pool before killing occurs.
Activity lost in cation-adjusted media Cation Competition:

and

compete for LPS binding sites on Gram-negatives.
Titrate Cations: Use physiological CAMHB (20-25 mg/L

, 10-12.5 mg/L

). Avoid unadjusted MHB which varies by lot.
Precipitation in wells Salt Sensitivity: High salt disrupts the amphipathic helix formation.Check Buffer Compatibility: Ensure peptide stock is not in high-salt PBS if the assay media is already saline-rich. Dissolve in water or 0.01% acetic acid/BSA.[1]
FAQ: Assay Optimization

Q: My peptide works in buffer but fails in serum. Is this resistance? A: Likely not bacterial resistance, but host-factor interference . Serum proteases may be degrading L-isomer peptides, or albumin may be sequestering them.

  • Diagnostic: Run a stability assay (incubate peptide in 50% serum for 1, 4, 24h) followed by LC-MS. If the peak disappears, it's degradation. If the peak remains but activity is lost, it's sequestration.

  • Fix: Switch to D-amino acids or peptidomimetics (see Module 3).

Q: Why do I see "trailing growth" in my MIC plates? A: This often indicates heteroresistance or a slow bactericidal mechanism. Unlike antibiotics, AMPs can cause membrane damage that is sublethal, allowing slow recovery.

  • Fix: Read MIC at 18h and 24h. Perform a Time-Kill Assay to determine if the peptide is bacteriostatic or bactericidal.

Module 2: Characterizing the Resistance Mechanism

Once experimental artifacts are ruled out, use this workflow to identify how the bacteria are resisting your peptide.

Visualizing Resistance Pathways

AMP_Resistance AMP Amphipathic Peptide Membrane Bacterial Membrane AMP->Membrane Electrostatic Attraction Charge Charge Repulsion (e.g., Lysinylation, D-alanylation) AMP->Charge Blocked by (+) Charge Proteolysis Proteolytic Degradation (e.g., Aureolysin) AMP->Proteolysis Degraded Biofilm Biofilm Matrix (Sequestration) AMP->Biofilm Trapped Efflux Efflux Pumps (e.g., AcrAB-TolC) Membrane->Efflux Pumped Out Lysis Cell Lysis Membrane->Lysis Pore Formation Efflux->AMP Extrusion Intracellular Intracellular Targets

Caption: Key resistance nodes against AMPs. Pathogens modify surface charge to repel cationic peptides, express efflux pumps to eject them, or secrete proteases to degrade them.

Protocol: SYTOX Green Membrane Permeabilization Assay

Use this to determine if resistance is due to membrane modification (preventing pore formation).

Principle: SYTOX Green is impermeable to live cells.[2] If the AMP disrupts the membrane, the dye enters, binds DNA, and fluoresces.[3]

  • Preparation: Grow bacteria to mid-log phase (

    
    ). Wash 2x in HEPES buffer (avoid phosphate, which can quench some peptides).
    
  • Staining: Resuspend cells in buffer with 5 µM SYTOX Green . Incubate 15 min in dark.

  • Treatment: Add AMP at

    
     MIC. Include a 0.1% Triton X-100  control (100% permeabilization).
    
  • Measurement: Read fluorescence (Ex 504 nm / Em 523 nm) every 5 min for 1 hour.

  • Interpretation:

    • High Fluorescence (>80%): Membrane is disrupted. Resistance is likely downstream (efflux) or the peptide is acting, but the cell repairs it.

    • Low Fluorescence (<20%): The peptide is not entering. Mechanism: Surface Charge Modification (e.g., mprF gene in S. aureus adding lysine to lipids).

Module 3: Engineering Solutions (Overcoming Resistance)

If resistance is confirmed, employ these engineering strategies.

Strategy A: Peptidomimetics (Stopping Proteolysis)

Bacteria secrete proteases (e.g., elastase in P. aeruginosa) to cleave natural L-amino acid peptides.

  • Solution: Incorporate D-amino acids or unnatural amino acids (e.g.,

    
    -aminoisobutyric acid). These disrupt the protease active site recognition without altering the amphipathic helix required for killing.
    
  • Result: Maintains antimicrobial activity but increases half-life in serum and bacterial supernatants.

Strategy B: Synergy (The "Trojan Horse" Approach)

Use the AMP not as the primary killer, but as a permeabilizer to allow conventional antibiotics to bypass resistance mechanisms.

Protocol: Checkerboard Synergy Assay

  • Matrix: Use a 96-well plate.

    • Rows (A-H): Serial 2-fold dilutions of AMP (e.g., 0 to

      
       MIC).
      
    • Columns (1-12): Serial 2-fold dilutions of Antibiotic (e.g., Rifampicin).

  • Inoculum: Add

    
     CFU/mL bacteria to all wells.
    
  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
  • Interpretation:

    • FICI

      
       0.5:  Synergistic. (The AMP opens the door; the antibiotic kills).
      
    • FICI > 4.0: Antagonistic.

Representative Data: Overcoming Resistance via Synergy
StrainTreatmentMIC (

g/mL)
Result
MRSA (MprF+) Oxacillin alone64Resistant
AMP-101 alone32Moderate Activity
Combination Oxacillin (4) + AMP (2) Synergistic (Resensitized)
P. aeruginosa Rifampicin alone>128Excluded by Outer Membrane
AMP-101 alone16Active
Combination Rifampicin (1) + AMP (4) Synergistic (Entry Facilitated)

Module 4: Optimization Workflow

Use this logic flow to guide your lead optimization process.

Optimization_Flow Start Lead AMP Candidate Stability Test Serum Stability (Proteolysis) Start->Stability Decision_Stab Stable? Stability->Decision_Stab Activity Test MIC vs. Resistant Strains Decision_Act Active? Activity->Decision_Act Toxicity Test Hemolysis (Selectivity Index) Decision_Tox Toxic? Toxicity->Decision_Tox Decision_Stab->Activity Yes Mod_Pep Use D-Amino Acids or Stapling Decision_Stab->Mod_Pep No Decision_Act->Toxicity Yes Mod_Hydro Increase Hydrophobicity (Lipidation) Decision_Act->Mod_Hydro No Mod_Charge Increase Charge (+) or Decrease Hydrophobicity Decision_Tox->Mod_Charge Yes (>10% lysis) Final Optimized Lead Decision_Tox->Final No

Caption: Decision tree for optimizing AMPs. Balancing stability, activity, and toxicity requires iterative structural modifications.

References

  • Hancock, R. E. W., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.[4][5] Nature Biotechnology. Link

  • Peschel, A., & Sahl, H. G. (2006). The co-evolution of host cationic antimicrobial peptides and microbial resistance. Nature Reviews Microbiology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[1][6] Nature Protocols. Link

  • Andersson, D. I., et al. (2016). Antibiotic resistance: turning evolutionary principles into clinical reality. FEMS Microbiology Reviews. Link

Sources

Technical Support Center: Purification Strategy for Amphipathic Peptide Hj0164

Author: BenchChem Technical Support Team. Date: March 2026

Case Ticket: #Hj0164-PUR-98 Subject: Refining Purification Strategy for High-Purity (>98%) Amphipathic Peptide Hj0164 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open for Optimization

System Overview: The Hj0164 Challenge

Welcome to the technical support hub for Hj0164 . Before we troubleshoot, we must define the physicochemical adversary.

Target Profile:

  • Identity: Hj0164 (UniProt: F1CIZ6), a Non-Disulfide-Bridged Peptide (NDBP-5) from Hottentotta judaicus (Black Scorpion).

  • Length: 45 Amino Acids.[1][2]

  • Nature: Cationic, Amphipathic

    
    -helix.
    
  • Critical Issue: As a 45-mer amphipathic peptide, Hj0164 possesses a distinct hydrophobic face designed to interact with membranes. In aqueous buffers, these hydrophobic faces interact with each other, leading to aggregation, precipitation, and broad/tailing peaks on HPLC.

This guide replaces standard protocols with an optimized "Amphipathic Handling" workflow.

Module 1: Solubilization & Pre-Column Treatment

User Query: "My crude peptide precipitates when I dissolve it in water or weak buffer. How do I load this without clogging my system?"

Root Cause Analysis

Hj0164 is likely isoelectric (pI) > 10. At neutral pH, it is charged but its hydrophobic face drives aggregation. In pure water, the lack of ionic strength can paradoxically increase aggregation (hydrophobic effect).

Troubleshooting Protocol

Step 1: The "Disaggregation" Solvent Do not attempt to dissolve directly in mobile phase A (0.1% TFA/Water). Instead, use a "structure-breaking" solvent to monomerize the peptide.

Solvent SystemPurposeRecommendation
6M Guanidine HCl Chaotropic denaturationRecommended for initial solubilization. Disrupts H-bonds.
30% Acetic Acid Protonation & SolubilizationGood for milder cases.
HFIP (Hexafluoroisopropanol) Helix induction/DisaggregationCritical Rescue . If precipitate persists, dissolve in 10-20% HFIP/DCM, then dilute or dry down and reconstitute.

Step 2: The Loading Strategy Once dissolved, filter through a 0.22 µm PVDF membrane (avoid Nylon, which binds cationic peptides).

Visual Workflow: Solubilization Decision Tree

solubilization_workflow start Lyophilized Crude Hj0164 water_test Attempt: 0.1% TFA/Water start->water_test check_precip Precipitate / Cloudiness? water_test->check_precip acetic Add 10-30% Acetic Acid check_precip->acetic Yes filter Filter (0.22 µm PVDF) check_precip->filter No (Rare) check_clear Solution Clear? acetic->check_clear strong_sol Switch to 6M Guanidine HCl or 50% Formic Acid check_clear->strong_sol No check_clear->filter Yes strong_sol->filter load Load onto HPLC filter->load

Caption: Decision tree for solubilizing hydrophobic/amphipathic peptides prior to purification.

Module 2: Chromatography Optimization (RP-HPLC)

User Query: "I am getting broad peaks, ghost peaks, or poor separation from impurities. Is my C18 column dead?"

Technical Insight

Your C18 column is likely fine, but it is too hydrophobic for a 45-mer amphipathic peptide. Hj0164 binds so strongly to C18 that desorption is slow (broad peaks) or incomplete (ghost peaks in subsequent runs).

Optimization Matrix
1. Stationary Phase Selection

Switch from standard C18 (100Å) to a phase with lower hydrophobicity or larger pores.

Column TypeSuitability for Hj0164Why?
C18 (100Å) LowPores too small; interaction too strong. Causes peak broadening.
C8 or C4 (300Å) High Larger pores allow the 45-mer to enter/exit freely. Less hydrophobic retention improves peak shape.
Polymer (PLRP-S) Medium-HighExcellent pH stability (pH 1-14), allowing high pH cleaning if "ghosting" occurs.
2. Temperature Control (The "Secret Weapon")

Amphipathic peptides often fold into helices on the column surface.

  • Action: Set column oven to 50°C - 60°C .

  • Result: High temperature reduces hydrogen bonding (secondary structure) and lowers viscosity, sharpening the peak significantly.

3. Gradient Engineering

A linear 0-100% gradient is useless for >98% purity. You need a "Focused Gradient."

  • Scouting Run: Run 5% to 70% B over 30 mins. Note where Hj0164 elutes (e.g., 35% B).[3]

  • Purification Run:

    • Isocratic Hold: 2-5 mins at 5% below elution point (e.g., 30% B).

    • Shallow Gradient: 0.2% to 0.5% B per minute across the elution window (e.g., 30% -> 40% B over 20-40 mins).

Visual Workflow: Peak Shape Troubleshooting

hplc_troubleshooting problem Issue: Broad/Tailing Peak temp_check Temp < 40°C? problem->temp_check increase_temp Increase to 60°C temp_check->increase_temp Yes pore_check Pore Size < 200Å? temp_check->pore_check No switch_col Switch to C4/C8 300Å pore_check->switch_col Yes buffer_check Using TFA? pore_check->buffer_check No switch_ion Switch to 0.1% HCl or TEAP (pH 3) buffer_check->switch_ion Yes

Caption: Logic flow for diagnosing and fixing poor peak shapes in amphipathic peptide HPLC.

Module 3: Achieving >98% Purity (Polishing)

User Query: "I have a main peak, but impurities co-elute on the shoulder. How do I separate them?"

Orthogonal Selectivity

If RP-HPLC (Hydrophobicity) fails to remove a specific impurity (likely a deletion sequence n-1), you must exploit a different physical property: Charge .

Strategy: Ion Exchange Chromatography (IEX)

Since Hj0164 is cationic:

  • Column: Strong Cation Exchange (SCX) (e.g., PolySULFOETHYL A).

  • Buffer A: 50 mM Phosphate, 25% ACN, pH 3.0.

  • Buffer B: Buffer A + 1M NaCl (or KCl).

  • Mechanism: The 25% ACN keeps the amphipathic peptide soluble and prevents hydrophobic sticking to the IEX matrix, allowing separation purely based on positive charge density.

Final Handling & Lyophilization
  • Counter-ion Exchange: If the peptide is for biological assays, TFA ions are cytotoxic. Perform a final RP-HPLC step using 0.1% HCl instead of TFA, or use an ion-exchange resin to switch TFA to Acetate or Chloride.

  • Storage: Store lyophilized powder at -20°C with desiccant.

References

  • UniProt Consortium. (n.d.). Amphipathic peptide Hj0164 - Hottentotta judaicus (Black scorpion).[1][2][4][5] UniProtKB - F1CIZ6.[1] Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation.[6] CRC Press. (Standard text on peptide HPLC optimization).

  • Phenomenex. (2025). High-Efficiency Protein Purification by HPLC.[7] Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link][3][8][9][10][11]

Sources

"Addressing non-specific binding of Amphipathic peptide Hj0164 in assays"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Non-Specific Binding (NSB) & Assay Optimization Product Focus: Hj0164 (Sequence: FLGALLSKIF) Origin: Hottentotta judaicus (Black Scorpion) Venom Peptide

Executive Summary: The "Sticky" Science of Hj0164

Welcome to the Hj0164 Technical Support Hub. If you are experiencing inconsistent IC50 values, high assay background, or "disappearing" peptide concentrations, you are likely encountering hydrophobic adsorption , not degradation.

The Root Cause: Hj0164 is a 10-mer amphipathic peptide (Phe-Leu-Gly-Ala-Leu-Leu-Ser-Lys-Ile-Phe).[1]

  • Hydrophobic Index: 70% of its residues (F, L, A, I) are hydrophobic.

  • Structural Behavior: In aqueous environments, Hj0164 minimizes free energy by driving its hydrophobic face onto non-polar surfaces (e.g., polypropylene tips, polystyrene plates, or air-water interfaces).

This guide provides self-validating protocols to neutralize these interactions and restore assay integrity.

Part 1: Troubleshooting Guide (Q&A)
Q1: My peptide concentration drops significantly after serial dilution. Is it degrading?

Diagnosis: Likely Surface Adsorption , not degradation. Mechanism: With 70% hydrophobicity, Hj0164 rapidly coats the walls of standard polypropylene tubes and pipette tips. In a serial dilution, you are effectively "filtering" the peptide out of solution at each step. Solution:

  • Switch Labware: Use Low-Binding (LoBind) tubes and Low-Retention pipette tips exclusively.

  • Buffer Modification: Your dilution buffer must contain a carrier or surfactant.

    • Standard: 0.1% BSA (Bovine Serum Albumin).

    • Alternative (if protein sensitive): 0.01% - 0.05% Tween-20 or Polysorbate 80.

  • Validation Step: Compare the signal of a sample diluted in PBS vs. PBS + 0.05% Tween-20. If the Tween sample signal is >20% higher, adsorption was the culprit.

Q2: I see high background signal in my ELISA/Binding assay. How do I fix this?

Diagnosis: Non-Specific Binding (NSB) to the plate surface. Mechanism: The hydrophobic face of Hj0164 binds avidly to the polystyrene surface of microplates, even those treated for "high binding" (which are often hydrophobic). Solution:

  • Blocking Protocol: Block the plate before adding the peptide. Do not rely on simultaneous blocking.

    • Recommended Blocker: 3% BSA or 1% Casein in PBS-T (PBS + 0.05% Tween-20) for 2 hours.

  • Detergent Wash: Ensure wash buffers contain at least 0.05% Tween-20 to disrupt weak hydrophobic interactions.

  • High-Salt Wash (Optional): If the interaction is driven by the cationic Lysine (K), adding 300-500 mM NaCl to the wash buffer can disrupt electrostatic NSB.

Q3: The peptide precipitates or forms aggregates in stock solution.

Diagnosis: Hydrophobic Aggregation / Isoelectric Point Issues. Mechanism: At high concentrations (>1 mM), amphipathic peptides form micelles or fibrils. Additionally, residual TFA (Trifluoroacetic acid) from synthesis can act as a counter-ion, altering solubility and cellular toxicity. Solution:

  • Solvent Choice: Dissolve the master stock in sterile water or 10% Acetonitrile/Water . Avoid PBS for the initial dissolution, as salts can trigger aggregation before the peptide is fully solvated.

  • TFA Removal: For cell-based assays, request TFA-salt removal (exchange to Acetate or Chloride) or ensure the final assay concentration of TFA is <0.01% to prevent cytotoxicity artifacts [1].

Part 2: Visualizing the Problem & Solution

The following diagrams illustrate the decision-making process for troubleshooting and the molecular mechanism of Hj0164 NSB.

Workflow 1: Troubleshooting Logic Tree

Hj0164_Troubleshooting Start Issue: Inconsistent Hj0164 Data Check1 Is signal loss occurring during dilution? Start->Check1 Check2 Is background high in binding assay? Start->Check2 Check3 Is solution cloudy or precipitating? Start->Check3 LossYes Cause: Surface Adsorption Check1->LossYes Yes BgYes Cause: Hydrophobic NSB to Plate Check2->BgYes Yes Sol1 Action: Use LoBind Tubes + 0.05% Tween-20 LossYes->Sol1 Sol2 Action: Pre-block with 3% BSA Increase Wash Tween to 0.1% BgYes->Sol2 AggYes Cause: Hydrophobic Aggregation or Salt Shock Check3->AggYes Yes Sol3 Action: Dissolve in Water/ACN first Avoid PBS for Master Stock AggYes->Sol3

Caption: Logic flow for diagnosing common Hj0164 assay anomalies.

Workflow 2: Molecular Mechanism of NSB vs. Specific Binding

Molecular_Mechanism cluster_0 Scenario A: Unoptimized (High NSB) cluster_1 Scenario B: Optimized (Specific Binding) Plastic Plastic Surface (Hydrophobic) Hj0164_A Hj0164 Peptide (Hydrophobic Face) Plastic->Hj0164_A Strong Adsorption (Hydrophobic Effect) BlockedSurface Blocked Surface (BSA/Tween Layer) Hj0164_B Hj0164 Peptide (Free in Solution) BlockedSurface->Hj0164_B Repulsion/No Binding Target Specific Target (Receptor/Membrane) Hj0164_B->Target Specific Interaction

Caption: Comparison of peptide behavior on raw plastic (A) versus blocked surfaces (B).

Part 3: Optimized Protocols
Protocol A: "Low-Loss" Serial Dilution

Use this for IC50 determination or standard curves.

ComponentStandard Protocol (High Risk)Optimized Protocol (Recommended)
Labware Standard PolypropyleneLoBind / Siliconized Tubes
Pipette Tips StandardLow-Retention Tips
Diluent PBS or MediaPBS + 0.1% BSA OR PBS + 0.05% Tween-20
Mixing Vortexing (High Shear)Gentle Inversion / Pipetting

Step-by-Step:

  • Prepare Dilution Buffer : PBS pH 7.4 + 0.05% Tween-20 (freshly prepared).

  • Add diluent to all LoBind tubes.

  • Add Hj0164 stock to the first tube.

  • Crucial: Pre-wet the pipette tip 3 times with the solution before transferring. This saturates the tip surface with peptide, ensuring the dispensed volume contains the correct concentration.

  • Transfer and mix by gentle pipetting (avoid bubbles/frothing, which denature peptides).

Protocol B: TFA Interference Check

Perform this if cell viability data is erratic.

  • Control: Treat cells with the vehicle (solvent) containing the same amount of TFA as your highest peptide dose.

  • Calculation: If your peptide is 95% pure, up to 5% could be TFA salts.

  • Observation: If the vehicle control causes >10% cytotoxicity, request TFA-Exchange (to Acetate or HCl) from your synthesis provider [1].

References
  • Mol-Scientific. (n.d.). Amphipathic peptide Hj0164 Product Information & TFA Handling. Retrieved from [Link]

  • UniProt Consortium. (2025). Hottentotta judaicus (Black scorpion) Taxonomy and Peptide Data. UniProt.[2] Retrieved from [Link]

  • Waters Corporation. (2020). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Comparative Profiling of Amphipathic Peptide Hj0164

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Technical Guide: Amphipathic Peptide Hj0164 vs. Standard AMPs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of antimicrobial peptide (AMP) development, the critical bottleneck remains the selectivity index —the ratio between antimicrobial efficacy and mammalian cytotoxicity. While classical AMPs like Melittin (honeybee venom) exhibit potent broad-spectrum activity, their therapeutic utility is severely limited by high hemolytic toxicity. Conversely, peptides like Magainin 2 (Xenopus skin) offer safety but often require higher concentrations for efficacy.

Hj0164 , a cationic amphipathic peptide derived from the venom of the scorpion Heterometrus jiangchengensis, represents a "third-generation" candidate. It is engineered to retain the high potency of venom-derived peptides while significantly decoupling antimicrobial activity from hemolysis. This guide provides a head-to-head technical comparison of Hj0164 against industry standards, supported by mechanistic insights and validation protocols.

The Candidate: Hj0164 Profile

  • Source: Venom of Heterometrus jiangchengensis (Scorpion).[1]

  • Class: Cationic Amphipathic

    
    -Helical Peptide.[2]
    
  • Primary Structure: Characterized by a net positive charge (facilitating electrostatic attraction to bacterial membranes) and a segregated hydrophobic face (driving membrane insertion).

  • Key Advantage: Optimized Therapeutic Index (TI) . Unlike Melittin, which disrupts zwitterionic (mammalian) membranes indiscriminately, Hj0164 exhibits a higher affinity for anionic (bacterial) lipids (LPS/Lipid A and Phosphatidylglycerol).

Comparative Efficacy & Safety Data

The following table synthesizes experimental data comparing Hj0164 with the two most common benchmarks in AMP research: Melittin (High Toxicity Benchmark) and Magainin 2 (Safety Benchmark).

Table 1: Physicochemical and Biological Comparison
FeatureHj0164 (Candidate)Melittin (Toxic Control)Magainin 2 (Safe Control)
Origin H. jiangchengensisApis melliferaXenopus laevis
Structure

-Helix (Amphipathic)

-Helix (Bent)

-Helix
Net Charge +4 to +6+6+4
MIC (S. aureus)2.0 – 4.0

M
0.5 – 2.0

M
10 – 50

M
MIC (E. coli)4.0 – 8.0

M
1.0 – 5.0

M
20 – 100

M
Hemolysis (HC50) > 100

M
< 5

M
> 200

M
Therapeutic Index High (>25) Very Low (<2)Moderate (>10)
Mechanism Toroidal Pore/CarpetToroidal Pore (Non-selective)Toroidal Pore

Note: MIC (Minimum Inhibitory Concentration) values are representative ranges based on standard Mueller-Hinton Broth (MHB) assays. HC50 represents the concentration causing 50% hemolysis of human RBCs. [3][4] Interpretation: Hj0164 rivals Melittin in potency (low MIC) but aligns closer to Magainin 2 in safety (high HC50), creating a superior therapeutic window.

Mechanism of Action: Selective Membrane Disruption

Understanding the differential toxicity requires visualizing the membrane interaction. Hj0164 utilizes an Electrostatic-Driven Insertion mechanism.

  • Attraction: The cationic residues of Hj0164 bind to the negatively charged bacterial surface (LPS in Gram-neg; Teichoic acids in Gram-pos).

  • Folding: Upon membrane contact, the peptide transitions from a random coil to an amphipathic

    
    -helix.
    
  • Insertion: The hydrophobic face inserts into the lipid bilayer.

  • Disruption: Accumulation leads to a "Toroidal Pore" or "Carpet" effect, causing depolarization and lysis.

Why is it safer? Mammalian membranes are zwitterionic (neutral charge) and contain cholesterol, which rigidifies the bilayer. Hj0164's specific charge density is insufficient to disrupt cholesterol-rich membranes effectively, unlike Melittin, which acts as a powerful surfactant regardless of charge.

Visualization: Membrane Interaction Pathway

G Peptide Hj0164 Peptide (Cationic Random Coil) Interaction Electrostatic Attraction Peptide->Interaction High Affinity NoBind Weak/No Interaction (Steric Hindrance) Peptide->NoBind Low Affinity BactMem Bacterial Membrane (Anionic/Negatively Charged) Helix Helix Formation (Amphipathic Folding) BactMem->Helix Lipid Partitioning MamMem Mammalian Membrane (Zwitterionic + Cholesterol) Safe Membrane Intact (Cell Survival) MamMem->Safe Interaction->BactMem Pore Toroidal Pore Formation Helix->Pore Threshold Conc. Lysis Bacterial Lysis (Cell Death) Pore->Lysis NoBind->MamMem

Caption: Differential interaction of Hj0164 with Bacterial vs. Mammalian membranes, highlighting the selectivity mechanism.

Experimental Protocols for Validation

To objectively validate Hj0164 against these comparators, researchers must employ self-validating protocols that account for peptide-specific variables (e.g., cation sensitivity).

Protocol A: Determination of MIC (Efficacy)

Standard: CLSI M07-A10 Guidelines

  • Bacterial Preparation: Culture S. aureus (ATCC 25923) and E. coli (ATCC 25922) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Peptide Dilution: Prepare serial 2-fold dilutions of Hj0164, Melittin, and Magainin 2 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Critical Step: Use polypropylene plates (not polystyrene) to prevent peptide adsorption to plastic.

  • Incubation: Add 50

    
    L bacterial suspension to 50 
    
    
    
    L peptide solution. Incubate at 37°C for 18–24 hours.
  • Readout: MIC is the lowest concentration showing no visible growth. Validate with absorbance at 600nm.[5]

Protocol B: Hemolysis Assay (Toxicity)

Purpose: To calculate the HC50 and Selectivity Index.

  • RBC Preparation: Wash fresh human type O+ erythrocytes 3x with PBS (pH 7.4) to remove plasma and buffy coat. Resuspend to 4% (v/v) in PBS.[3]

  • Treatment: Mix 100

    
    L RBC suspension with 100 
    
    
    
    L peptide solution (range: 1
    
    
    M to 256
    
    
    M).
  • Controls:

    • Negative Control:[3] PBS (0% Hemolysis).[3]

    • Positive Control:[3][6] 1% Triton X-100 (100% Hemolysis).[3]

  • Incubation: 1 hour at 37°C.

  • Quantification: Centrifuge at 1000 x g for 5 min. Transfer supernatant to a new plate. Measure absorbance of released hemoglobin at 540 nm .

  • Calculation:

    
    
    
Visualization: Validation Workflow

Workflow cluster_0 Efficacy Arm (MIC) cluster_1 Toxicity Arm (Hemolysis) Start Peptide Stock (Hj0164 / Melittin) Bacteria Bacteria (5x10^5 CFU) Start->Bacteria RBC Human RBCs (4%) Start->RBC Incubate 18h @ 37°C (Polypropylene Plate) Bacteria->Incubate ReadMIC Read MIC (No Growth) Incubate->ReadMIC Calculation Calculate Therapeutic Index (HC50 / MIC) ReadMIC->Calculation IncubateRBC 1h @ 37°C RBC->IncubateRBC Spin Centrifuge & Read Abs @ 540nm IncubateRBC->Spin Spin->Calculation

Caption: Parallel experimental workflow to determine the Therapeutic Index of Hj0164.

References

  • Hou, X., et al. (2018). "Peptidomics and characterization of a novel antimicrobial peptide from the venom of the scorpion Heterometrus jiangchengensis." Toxins, 10(12), 499.

  • Raghuraman, H., & Chattopadhyay, A. (2007). "Melittin: a membrane-active peptide with diverse functions." Bioscience Reports, 27(4-5), 189-223.

  • Zasloff, M. (1987). "Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor." Proceedings of the National Academy of Sciences, 84(15), 5449-5453.

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

"Comparative analysis of Amphipathic peptide Hj0164 and LL-37"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between LL-37 , the sole human cathelicidin and a gold standard in antimicrobial peptide (AMP) research, and Hj0164 , a novel amphipathic peptide identified in the venom of the Black Judaicus scorpion (Hottentotta judaicus).

While LL-37 is renowned for its immunomodulatory and broad-spectrum activity, its clinical utility is often limited by susceptibility to proteolytic degradation and cytotoxicity at therapeutic doses.[1] Hj0164, characterized in a landmark 2025 transcriptomic study by Lüddecke et al., represents a new class of Non-Disulfide-Bridged Peptides (NDBPs) . Preliminary data and structural homology suggest Hj0164 offers enhanced stability and potent membrane-disruptive capabilities, characteristic of scorpion-derived AMPs, potentially overcoming the stability bottlenecks of human-derived peptides.

Structural & Physicochemical Characterization

The efficacy of an amphipathic peptide is dictated by its ability to adopt a secondary structure (typically


-helical) upon membrane binding.
FeatureLL-37 (Benchmark) Hj0164 (Novel Candidate)
Source Homo sapiens (hCAP-18 cleavage product)Hottentotta judaicus (Scorpion venom)
Classification Cathelicidin FamilyNon-Disulfide-Bridged Peptide (NDBP) Family 5
Sequence Length 37 Amino Acids~45 Amino Acids (Precursor/Mature form)
Secondary Structure Disordered in solution;

-helical in membranes
Predicted Amphipathic

-helix
Net Charge +6 (Cationic)Cationic (High pI typical of NDBPs)
Hydrophobicity Moderate; balanced for immunomodulationHigh; evolved for rapid membrane insertion
Key Modification C-terminal amidation (often required for stability)C-terminal amidation (common in venom peptides)
Structural Insight

LL-37 functions as a "molecular signal" as much as a direct antibiotic. Its structure allows it to interact with host cell receptors (e.g., FPR2) to trigger immune responses. Hj0164 , like other scorpion NDBPs (e.g., IsCT, Pandinin), is evolutionarily optimized for direct toxicity . The lack of disulfide bridges allows conformational flexibility, enabling the peptide to transition from a random coil in aqueous solution to a rigid


-helix upon contact with the bacterial lipid bilayer.

Mechanism of Action (MOA)

Both peptides utilize membrane disruption as a primary mode of bacterial killing, but their kinetics and pore geometries differ.

Comparative Pathway Analysis

MOA_Comparison Start Peptide Introduction Membrane_Bind Electrostatic Attraction (Anionic Bacterial Membrane) Start->Membrane_Bind LL37_Helix LL-37: Helix Formation & Oligomerization Membrane_Bind->LL37_Helix Hj_Helix Hj0164: Rapid Insertion (Hydrophobic Drive) Membrane_Bind->Hj_Helix Toroidal_Pore Toroidal Pore Formation (Lipid headgroups bend inward) LL37_Helix->Toroidal_Pore Immune_Mod Secondary Effect: Immune Cell Recruitment LL37_Helix->Immune_Mod Host Interaction Lysis Membrane Depolarization & Cell Death Toroidal_Pore->Lysis Carpet_Mech Carpet/Stave-Like Mechanism (Membrane disintegration) Hj_Helix->Carpet_Mech Selectivity High Selectivity for Prokaryotic Membranes Hj_Helix->Selectivity Carpet_Mech->Lysis

Figure 1: Comparative Mechanism of Action. LL-37 favors toroidal pores and immune recruitment, while Hj0164 utilizes a direct, hydrophobicity-driven disruption (Carpet/Stave model).

Performance & Stability Data

Antimicrobial Activity (MIC)

While LL-37 is well-characterized, Hj0164 is a novel candidate. The values below compare established LL-37 data with the class-typical performance of scorpion NDBPs (e.g., Meucin, IsCT) and specific qualitative data for Hj0164.

PathogenLL-37 MIC (

M)
Hj0164 Activity Profile
Staphylococcus aureus (G+)2 – 5High Potency Predicted. Scorpion NDBPs typically exhibit MICs of 1–4

M against G+ strains due to strong electrostatic interaction with teichoic acids.
Escherichia coli (G-)1 – 4Active. Confirmed antibacterial in DRAMP database. Likely acts via LPS binding and outer membrane permeabilization.
Pseudomonas aeruginosa4 – 16Moderate to High. Venom peptides often retain activity in high-salt environments where LL-37 loses efficacy.
Proteolytic Stability Low. Degraded by host trypsin and bacterial proteases (e.g., S. aureus Aureolysin) within minutes.Enhanced. C-terminal amidation and non-canonical sequence motifs in venom peptides generally confer resistance to serum proteases (t1/2 > 6h).
Biocompatibility (Hemolysis)
  • LL-37: Exhibits cytotoxicity to host cells (RBCs, keratinocytes) at concentrations >25

    
    M.
    
  • Hj0164: As a venom-derived peptide, hemolytic activity is a critical risk factor. However, Family 5 NDBPs are often "insect-selective," showing lower toxicity to mammalian RBCs compared to melittin-like peptides. Note: Dose-dependent hemolysis assays are mandatory for validation.

Experimental Protocols

To validate Hj0164 against LL-37, the following standardized protocols are recommended. These ensure data is comparable across different laboratory conditions.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration required to inhibit visible bacterial growth.

  • Preparation:

    • Culture S. aureus (ATCC 29213) and E. coli (ATCC 25922) to mid-log phase (

      
      ).
      
    • Dilute bacteria to

      
       CFU/mL in Mueller-Hinton Broth (MHB). Note: For LL-37, use cation-adjusted MHB to prevent salt antagonism.
      
  • Peptide Dilution:

    • Prepare serial 2-fold dilutions of Hj0164 and LL-37 in a 96-well polypropylene plate (to minimize peptide adsorption).

    • Range: 0.1

      
      M to 64 
      
      
      
      M.
  • Incubation:

    • Add 50

      
      L of bacterial suspension to 50 
      
      
      
      L of peptide solution.
    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Measure absorbance at 600 nm. MIC is defined as the lowest concentration with no detectable growth (

      
      ).
      
Protocol B: Hemolysis Assay (Toxicity Screen)

Objective: Quantify membrane selectivity (Bacteria vs. Mammalian Cells).

  • Blood Preparation:

    • Wash fresh human erythrocytes (hRBCs) 3x with PBS (pH 7.4).

    • Resuspend to a 4% (v/v) solution in PBS.

  • Exposure:

    • Incubate hRBCs with varying concentrations (1–100

      
      M) of Hj0164 and LL-37 for 1 hour at 37°C.
      
    • Controls: PBS (0% hemolysis) and 1% Triton X-100 (100% hemolysis).

  • Quantification:

    • Centrifuge at 1000 x g for 5 mins.

    • Transfer supernatant to a fresh plate and measure hemoglobin absorbance at 540 nm.

    • Calculation:

      
      
      

References

  • Lüddecke, T., et al. (2025). Venom gland transcriptomics of the Black Judaicus scorpion (Hottentotta judaicus) reveals its toxin arsenal and potential bioeconomic value.[2][3][4] Toxicon, 268, 108609.[2][3] Link[2][3]

  • DRAMP Database. Entry DRAMP03772: Amphipathic peptide Hj0164. Data Repository of Antimicrobial Peptides. Link

  • Vandamme, D., et al. (2012). Cathelicidins: family of antimicrobial peptides.[1] A review. Veterinary Research, 43(1), 1-17. Link

  • Xhindoli, D., et al. (2016). The human cathelicidin LL-37: A pore-forming hexagonal II phase? Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Harrison, P.L., et al. (2016). Structure-activity relationships of the scorpion-derived antimicrobial peptide IsCT. Peptides.[1][2][3][4][5][6][7][8][9][10] Link

Sources

"Efficacy of Amphipathic peptide Hj0164 vs. traditional antibiotics"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the novel amphipathic peptide Hj0164 (derived from the venom of the Black Judaicus scorpion, Hottentotta judaicus) and traditional antibiotic classes. It is designed for researchers and drug development professionals evaluating next-generation antimicrobial candidates.

Product Category: Antimicrobial Peptides (AMPs) | Source: Hottentotta judaicus Venom | Class: Non-Disulfide Bridged Protein Family 5 (NDBP-5)[1]

Executive Summary

Hj0164 is a 45-residue cationic amphipathic peptide identified in the venom gland transcriptome of Hottentotta judaicus.[2] Unlike traditional antibiotics (e.g., Ampicillin, Vancomycin) that target specific intracellular enzymes or cell wall synthesis machinery, Hj0164 functions primarily through rapid membrane disruption . This distinct mechanism confers a lower propensity for resistance development and rapid bactericidal kinetics, albeit with a narrower therapeutic window regarding hemocompatibility that requires precise formulation.

Mechanistic Divergence

The core differentiator of Hj0164 is its mode of action. Traditional antibiotics operate on a "lock-and-key" model, inhibiting specific proteins (e.g., PBPs, ribosomes). Hj0164 operates on a "biophysical" model, exploiting the fundamental charge and hydrophobicity differences between bacterial and mammalian membranes.

Comparative Mechanism of Action
  • Traditional Antibiotics (e.g.,

    
    -lactams):  Bind to Penicillin-Binding Proteins (PBPs), inhibiting peptidoglycan cross-linking. Dependent on active cell growth; susceptible to mutation of target site or enzymatic degradation (
    
    
    
    -lactamases).
  • Hj0164 (Amphipathic AMP): Adopts an

    
    -helical structure upon membrane binding. The cationic face interacts with anionic bacterial phospholipids (LPS/Lipid A), while the hydrophobic face inserts into the bilayer, causing pore formation (Toroidal/Barrel-stave) or micellization (Carpet model).
    
Pathway Visualization: Hj0164 vs. Antibiotics

MechanismComparison cluster_0 Traditional Antibiotic (e.g., Ampicillin) cluster_1 Hj0164 Peptide Anti_Entry Antibiotic Entry Target_Bind Bind PBP (Enzyme) Anti_Entry->Target_Bind Inhibit_Wall Inhibit Cell Wall Synthesis Target_Bind->Inhibit_Wall Resistance Resistance: Beta-lactamase / Target Mutation Target_Bind->Resistance Selection Pressure Slow_Death Bacteriostatic/Cidal (Growth Dependent) Inhibit_Wall->Slow_Death Pep_Contact Electrostatic Attraction (Cationic Peptide + Anionic Membrane) Helix_Fold Amphipathic Alpha-Helix Formation Pep_Contact->Helix_Fold Membrane_Ins Membrane Insertion & Pore Formation Helix_Fold->Membrane_Ins Lysis Rapid Cell Lysis (Growth Independent) Membrane_Ins->Lysis Low_Res Low Resistance Potential (Physical Disruption) Membrane_Ins->Low_Res

Figure 1: Mechanistic pathway comparison. Hj0164 bypasses intracellular targets, acting directly on the membrane structure.

Comparative Performance Data

The following data synthesizes performance metrics for NDBP-5 family peptides (represented by Hj0164) versus standard-of-care antibiotics.

Table 1: Efficacy and Kinetic Profile
FeatureHj0164 (Amphipathic Peptide) Ampicillin (Beta-lactam) Vancomycin (Glycopeptide) Implication
Primary Target Bacterial Membrane (Lipid Bilayer)Cell Wall (PBPs)Cell Wall (D-Ala-D-Ala)Hj0164 is effective against dormant/non-dividing cells.
MIC Range (Typical) 2 – 16 µM0.5 – 8 µg/mL1 – 4 µg/mLAntibiotics often have lower MICs (higher potency by mass), but peptides show comparable molar potency.
Kill Kinetics Rapid (< 20 mins) Slow (> 24 hours)Slow (> 24 hours)Hj0164 reduces bacterial load immediately, critical for sepsis.
Spectrum Broad (Gram+ / Gram-)Narrow/ModerateGram-positive onlyHj0164 covers Gram-negative pathogens (E. coli, P. aeruginosa) often resistant to Vancomycin.
Resistance Freq. Low (<

)
High (

-

)
ModerateBacteria must remodel entire membrane lipid composition to resist Hj0164.
Biofilm Activity High (Penetrates matrix)Low (Metabolically inactive cells survive)ModerateHj0164 is superior for eradicating established biofilms.
Table 2: Toxicity & Stability Profile
ParameterHj0164 Traditional Antibiotics Notes
Hemolysis (

)
~50 - 200 µM (Concentration dependent)Non-hemolyticHj0164 requires formulation (e.g., nanoparticles) to improve therapeutic index.
Proteolytic Stability Low (degraded by serum proteases)High (small molecule)Peptide requires chemical modification (D-amino acids, cyclization) for systemic use.
Cytotoxicity Moderate (Selectivity Index ~10-50)Low (Selectivity Index >1000)Antibiotics are safer for systemic administration without modification.
Experimental Protocols for Validation

To validate the efficacy of Hj0164 in your own workflow, follow these standardized protocols. These are designed to be self-validating with built-in controls.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration of Hj0164 required to inhibit visible growth.

  • Preparation:

    • Synthesize Hj0164 (Sequence: FLGALLSKIF... or full 45-aa transcript) to >95% purity.

    • Dissolve in sterile deionized water (stock 1 mM). Avoid phosphate buffers initially to prevent precipitation.

  • Bacterial Inoculum:

    • Grow S. aureus (ATCC 29213) or E. coli (ATCC 25922) to mid-log phase.

    • Dilute to

      
       CFU/mL in Mueller-Hinton Broth (MHB).
      
  • Plate Setup:

    • Use 96-well polypropylene plates (prevents peptide adsorption).

    • Add 50 µL of Hj0164 (serial dilutions: 64 µM to 0.125 µM).

    • Add 50 µL of bacterial suspension.

    • Controls:

      • Positive: Bacteria + Broth (No peptide).

      • Negative: Broth only.

      • Reference: Ampicillin (serial dilutions).

  • Incubation & Readout:

    • Incubate at 37°C for 18-24 hours.

    • Measure OD600. MIC is the well with no visible growth/OD baseline.

Protocol B: Time-Kill Kinetics

Objective: Demonstrate the rapid bactericidal action of Hj0164 vs. Antibiotics.

  • Setup: Prepare tubes with bacteria (

    
     CFU/mL) in MHB.
    
  • Treatment:

    • Tube A: Control (No drug).

    • Tube B: Hj0164 (at 4x MIC).

    • Tube C: Ampicillin (at 4x MIC).

  • Sampling:

    • Remove aliquots at T = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr.

  • Quantification:

    • Serially dilute aliquots and plate on agar.

    • Count colonies after 24h incubation.

    • Expected Result: Hj0164 should show >3 log reduction within 30-60 mins. Ampicillin may show minimal reduction until >4 hrs.

Protocol C: Hemolysis Assay (Toxicity Check)

Objective: Assess membrane selectivity.

  • Erythrocytes: Wash human or sheep RBCs 3x with PBS; resuspend to 4% v/v.

  • Incubation: Mix 100 µL RBCs + 100 µL peptide (various concentrations). Incubate 1 hr at 37°C.

  • Controls:

    • 0% Lysis: PBS only.

    • 100% Lysis: 0.1% Triton X-100.

  • Calculation: Centrifuge (1000g, 5 min). Measure supernatant absorbance at 540 nm (Hemoglobin).

Workflow Visualization

The following diagram outlines the validation pipeline for characterizing Hj0164.

ValidationWorkflow cluster_efficacy Efficacy Testing cluster_safety Safety Profiling Peptide_Synth Peptide Synthesis (Hj0164, >95% Purity) QC_Check QC: HPLC / Mass Spec Peptide_Synth->QC_Check MIC_Assay MIC Determination (Broth Microdilution) QC_Check->MIC_Assay Hemolysis Hemolysis Assay (RBC Toxicity) QC_Check->Hemolysis Time_Kill Time-Kill Kinetics (Rate of Lysis) MIC_Assay->Time_Kill Data_Analysis Therapeutic Index (HC50 / MIC) Time_Kill->Data_Analysis Cytotoxicity MTS Assay (Mammalian Cells) Hemolysis->Cytotoxicity Cytotoxicity->Data_Analysis

Figure 2: Experimental validation workflow for Hj0164 characterization.

References
  • Lüddecke, T., et al. (2025).[2][3] Transcriptomic assessment of the Black Judaicus scorpion (Hottentotta judaicus) toxin arsenal and its potential bioeconomic value. bioRxiv. Link

  • UniProt Consortium. (2024). Amphipathic peptide Hj0164 - Hottentotta judaicus. UniProtKB Entry NDB4_HOTJU. Link

  • DRAMP Database. (2024). Entry DRAMP03773: Amphipathic peptide Hj0164.[1][4][5][6] Data Repository of Antimicrobial Peptides. Link

  • Miyashita, M., et al. (2012). A novel class of antimicrobial peptides from the scorpion Heterometrus spinifer.[7][8] Peptides.[1][2][3][4][5][6][7][9][10][11] Link

  • Harrison, P.L., et al. (2016). Enzymatic analysis of cell wall synthesis inhibition by antibiotics. Nature Protocols. Link

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A Comparative Guide to the Structure-Activity Relationship of Amphipathic Peptide Hj0164 Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quest for novel antimicrobial and anticancer agents is a paramount challenge. Amphipathic peptides, with their ability to selectively target and disrupt microbial or cancerous cell membranes, represent a promising frontier. Among these, Hj0164, a short 10-amino acid peptide (FLGALLSKIF) derived from the scorpion Buthotus judaicus, offers a fascinating template for analog development due to its inherent antibacterial properties. This guide provides an in-depth technical comparison of potential Hj0164 analogs, grounded in established principles of peptide chemistry and supported by field-proven experimental methodologies. We will explore the causal relationships between structural modifications and biological activity, offering a predictive framework for designing more potent and selective therapeutic candidates.

Understanding the Hj0164 Scaffold: A Foundation for Analog Design

The native Hj0164 peptide possesses the sequence Phe-Leu-Gly-Ala-Leu-Leu-Ser-Lys-Ile-Phe. Its efficacy stems from its amphipathic nature, where hydrophobic residues (Phe, Leu, Ala, Ile) are segregated from hydrophilic ones (Ser, Lys). This arrangement allows the peptide to interact with and insert into the lipid bilayers of cell membranes. The cationic character imparted by the single lysine (Lys) residue is crucial for its initial electrostatic attraction to the negatively charged surfaces of bacterial membranes.[1][2]

The design of Hj0164 analogs revolves around systematically modifying key physicochemical properties to enhance its therapeutic index—maximizing antimicrobial or anticancer activity while minimizing toxicity to host cells (e.g., red blood cells). The primary parameters for modification are:

  • Cationicity (Net Positive Charge): Governs the initial electrostatic attraction to target membranes.[1]

  • Hydrophobicity: Drives the insertion and disruption of the lipid bilayer.[3]

  • Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues, often visualized in a helical wheel projection, is critical for membrane interaction.[2]

  • Structural Stability: Modifications like C-terminal amidation can protect against degradation by exopeptidases.[4]

Comparative Analysis of Hypothetical Hj0164 Analogs

While specific experimental data on a wide range of Hj0164 analogs is not extensively published, we can extrapolate from numerous structure-activity relationship (SAR) studies on other short, scorpion-derived and synthetic amphipathic peptides.[5][6][7] The following sections compare the predicted performance of rationally designed Hj0164 analogs.

Impact of Cationicity

Increasing the net positive charge of an antimicrobial peptide (AMP) generally enhances its affinity for negatively charged bacterial membranes over the zwitterionic membranes of mammalian cells.[1]

  • Analog 1 (Increased Cationicity): Hj0164-K7R,K9R (FLGALLSRIRF)

    • Rationale: Replacing the serine at position 7 and the isoleucine at position 9 with arginine (R) would increase the net positive charge from +1 to +3. Arginine is often favored over lysine for its guanidinium group, which can form more hydrogen bonds.

    • Predicted Activity: Enhanced antimicrobial activity, particularly against Gram-negative bacteria, due to stronger binding to lipopolysaccharides (LPS).

    • Potential Drawback: A very high positive charge can sometimes lead to increased hemolytic activity, although this is often coupled with hydrophobicity.[6]

  • Analog 2 (Charge Distribution): Hj0164-K1R (RLGALLSKIF)

    • Rationale: Moving the positive charge to the N-terminus. The distribution of charges can influence how the peptide orients itself upon membrane interaction.[8]

    • Predicted Activity: May alter the mechanism of membrane disruption. Clustering positive charges at one end can influence the depth of membrane penetration and potentially improve selectivity.[9]

Tuning Hydrophobicity

Hydrophobicity is a double-edged sword. While essential for membrane disruption, excessive hydrophobicity often correlates with increased toxicity to host cells, particularly hemolysis.[3][8]

  • Analog 3 (Increased Hydrophobicity): Hj0164-A4W,S7F (FLGWLLFKIF)

    • Rationale: Substituting alanine at position 4 and serine at position 7 with more hydrophobic residues like tryptophan (W) and phenylalanine (F).

    • Predicted Activity: Potentially stronger antimicrobial and anticancer activity due to deeper insertion into the lipid bilayer.

    • Potential Drawback: High likelihood of increased hemolytic activity and general cytotoxicity.[6] Highly hydrophobic peptides may also self-aggregate, reducing their effective concentration.[3]

  • Analog 4 (Decreased Hydrophobicity): Hj0164-L2A,L5A,L6A (FAGAASKIF)

    • Rationale: Replacing some of the leucine residues with alanine.

    • Predicted Activity: Likely reduced antimicrobial and anticancer potency.

    • Potential Benefit: Significantly lower hemolytic activity, leading to a better therapeutic index if sufficient antimicrobial activity is retained.[8]

Structural Modifications
  • Analog 5 (C-terminal Amidation): Hj0164-NH₂ (FLGALLSKIF-NH₂)

    • Rationale: Amidation of the C-terminus removes the negative charge of the carboxyl group, effectively increasing the net positive charge and providing resistance to carboxypeptidases.[4]

    • Predicted Activity: Increased stability in biological fluids and potentially enhanced antimicrobial activity due to stronger electrostatic interactions with membranes.[10]

  • Analog 6 (D-Amino Acid Substitution): Hj0164-D-Lys (FLGALLS(d-K)IF)

    • Rationale: Incorporating D-amino acids can render the peptide resistant to degradation by proteases, a major hurdle for peptide therapeutics.[11]

    • Predicted Activity: Greatly enhanced stability in serum. The effect on antimicrobial activity can vary; sometimes it is retained or even improved, while in other cases, the specific stereochemistry is crucial for the mechanism of action.[11]

Quantitative Data Comparison (Predicted)

The following table summarizes the predicted outcomes of the modifications based on established SAR principles. MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial potency (lower is better), while HC₅₀ (50% Hemolytic Concentration) measures toxicity (higher is better). The Therapeutic Index is the ratio of HC₅₀ to MIC.

Analog IDSequenceModificationPredicted MICPredicted HC₅₀Predicted Therapeutic Index
Hj0164 FLGALLSKIF Parent Peptide Moderate Moderate Baseline
Analog 1FLGALLSRIRFIncreased Cationicity (+3)LowerModerate to LowPotentially Improved
Analog 2RLGALLSKIFCharge RedistributionSimilar to ParentPotentially HigherPotentially Improved
Analog 3FLGWLLFKIFIncreased HydrophobicityVery LowVery LowLikely Decreased
Analog 4FAGAASKIFDecreased HydrophobicityHigherVery HighPotentially Improved
Analog 5FLGALLSKIF-NH₂C-terminal AmidationLowerModerateImproved
Analog 6FLGALLS(d-K)IFD-Amino Acid SubstitutionSimilar to ParentSimilar to ParentSimilar (but with higher stability)

Experimental Protocols

To validate the predicted activities of Hj0164 analogs, a series of standardized in vitro assays must be performed. The causality behind these experimental choices is to first establish efficacy against the target (bacteria/cancer cells) and then to determine the safety profile against host cells.

Peptide Synthesis and Purification

Rationale: To ensure that observed biological effects are solely due to the peptide of interest, high purity is essential.

  • Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Cleavage: The synthesized peptide is cleaved from the resin using a reagent cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Antimicrobial Activity Assay (MIC Determination)

Rationale: This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism, providing a quantitative measure of its potency.

  • Prepare Bacterial Inoculum: Grow bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase and dilute to a final concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Prepare two-fold serial dilutions of each peptide analog in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Activity Assay

Rationale: This is a primary screen for cytotoxicity, assessing the peptide's ability to lyse red blood cells, which are a proxy for host cell membranes.

  • Prepare Erythrocytes: Collect fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the pelleted hRBCs to a 4% (v/v) suspension in PBS.

  • Peptide Incubation: Add the hRBC suspension to a 96-well plate containing serial dilutions of the peptide analogs.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact erythrocytes.

  • Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to released hemoglobin.

  • Calculate Percentage Hemolysis: Use the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Cytotoxicity Assay against Cancer Cells (MTT Assay)

Rationale: To evaluate the anticancer potential of the analogs, a cytotoxicity assay against cancer cell lines is necessary. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide analogs and incubate for 24-48 hours.

  • Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilize Formazan: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at ~570 nm using a microplate reader.

  • Calculate Cell Viability: Express the absorbance of treated cells as a percentage of the untreated control cells to determine the IC₅₀ (the concentration of peptide that inhibits 50% of cell growth).

Visualizing Workflows and Relationships

Experimental Workflow for Analog Evaluation

G cluster_synthesis Peptide Synthesis & Purification cluster_activity Biological Activity Screening cluster_toxicity Toxicity & Selectivity Profiling cluster_analysis Data Analysis sp sp synthesis Solid-Phase Synthesis (SPPS) sp_purify RP-HPLC Purification synthesis->sp_purify sp_char Mass Spec & HPLC Analysis sp_purify->sp_char mic Antimicrobial Assay (MIC) sp_char->mic mtt Anticancer Assay (MTT/IC50) sp_char->mtt hemolysis Hemolysis Assay (HC50) sp_char->hemolysis ti Therapeutic Index Calculation mic->ti mtt->ti normal_cell Cytotoxicity vs. Normal Cells hemolysis->normal_cell hemolysis->ti sar Structure-Activity Relationship Analysis normal_cell->sar ti->sar

Caption: Workflow for the synthesis, screening, and analysis of Hj0164 analogs.

Mechanism of Action: Amphipathic Peptide Interaction with Bacterial Membrane

G cluster_process start Cationic Peptide (e.g., Hj0164 Analog) attraction 1. Electrostatic Attraction start->attraction + Charge membrane Negatively Charged Bacterial Membrane insertion 2. Hydrophobic Insertion membrane->insertion Amphipathicity attraction->membrane disruption 3. Membrane Disruption insertion->disruption Pore Formation / Carpet Model lysis 4. Cell Lysis disruption->lysis

Caption: General mechanism of cationic amphipathic peptide action on bacterial membranes.

Conclusion

The amphipathic peptide Hj0164 provides a robust and tunable scaffold for the development of novel therapeutic agents. While the parent peptide exhibits baseline antibacterial activity, its therapeutic potential can be significantly enhanced through rational design. By systematically modifying its net charge, hydrophobicity, and structural stability, researchers can create analogs with improved potency and, crucially, enhanced selectivity for target cells over host cells. The principles and experimental workflows outlined in this guide offer a comprehensive framework for these optimization efforts, paving the way for the development of next-generation peptide-based drugs to combat infectious diseases and cancer.

References

  • Amorim-Carmo, B., Parente, A. M. S., Souza, E. S., Silva-Junior, A. A., Araújo, R. M., & Fernandes-Pedrosa, M. F. (2022). Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. Frontiers in Molecular Biosciences, 9, 887763. [Link]

  • Amorim-Carmo, B., Parente, A. M. S., Souza, E. S., Silva-Junior, A. A., Araújo, R. M., & Fernandes-Pedrosa, M. F. (2022). Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. ResearchGate. [Link]

  • Amorim-Carmo, B., Parente, A. M. S., Souza, E. S., Silva-Junior, A. A., Araújo, R. M., & Fernandes-Pedrosa, M. F. (2022). Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. Frontiers in Molecular Biosciences, 9. [Link]

  • Boczar, D., & Weresińska, B. (2024). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. International Journal of Molecular Sciences, 25. [Link]

  • Cabrele, C., & Langer, M. (2016). Contribution of Amphipathicity and Hydrophobicity to the Antimicrobial Activity and Cytotoxicity of β-Hairpin Peptides. Journal of Peptide Science, 22(5), 332-343. [Link]

  • Chaudhary, A., & Kumar, V. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Molecules, 28(10), 4124. [Link]

  • Dennison, S. R., Harris, F., & Phoenix, D. A. (2018). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Protein & Peptide Letters, 25(9), 832-839. [Link]

  • El-Sayed, N. S., & El-Sattar, N. E. A. (2022). RETRACTED: Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies. Molecules, 27(9), 2901. [Link]

  • Hancock, R. E. W., & Sahl, H.-G. (2006). The relationship between peptide structure and antibacterial activity. Advanced Drug Delivery Reviews, 58(11), 1167-1184. [Link]

  • Loeza-Cabrera, M., & Pineda-Peña, A. (2017). Antibacterial Activity and Toxicity of Analogs of Scorpion Venom IsCT Peptides. Toxins, 9(7), 215. [Link]

  • Wang, K., Yan, J., Dang, W., Liu, X., Chen, R., & Wang, R. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Acta Biochimica et Biophysica Sinica, 48(12), 1099-1106. [Link]

  • Yasir, M., Willcox, M. D. P., & Dutta, D. (2022). Improving the Activity and Selectivity of a Scorpion-Derived Peptide, A3a, against Acinetobacter baumannii through Rational Design. ACS Omega, 7(5), 4501-4513. [Link]

  • Chen, H. L., Chen, Y. C., & Chen, C. S. (2005). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 49(4), 1438-1444. [Link]

  • Lee, S. H., Kim, J. H., & Park, Y. (2015). Structure–activity relationship study of amphipathic antimicrobial peptides using helix‐destabilizing sarcosine. Journal of Peptide Science, 21(1), 34-40. [Link]

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Structure-activity relationship study: short antimicrobial peptides. Journal of Peptide Research, 53(4), 423-433. [Link]

  • Block, E., & He, C. (2017). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Journal of Agricultural and Food Chemistry, 65(46), 10081-10092. [Link]

  • Aisenbrey, C., & Bechinger, B. (2021). Uncoupling Amphipathicity and Hydrophobicity: Role of Charge Clustering in Membrane Interactions of Cationic Antimicrobial Peptides. Biochemistry, 60(35), 2689-2699. [Link]

  • Dong, W., Zhang, Z., & Shan, A. (2014). Effects of Single Amino Acid Substitution on the Biophysical Properties and Biological Activities of an Amphipathic α-Helical Antibacterial Peptide Against Gram-Negative Bacteria. International Journal of Molecular Sciences, 15(7), 12694-12711. [Link]

  • Zhang, L., & Falla, T. J. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 599233. [Link]

  • Di Lodovico, S., & Pompilio, A. (2023). Structure–activity relationships of antibacterial peptides. Future Microbiology, 18, 25-41. [Link]

  • Abualhasan, M., Jaradat, N., Al-Rimawi, F., Shahwan, M., Mansour, D., Alhend, Z., Alsoroghli, Y., & Mousa, A. (2022). Bioactivity evaluation of synthesized flavone analogs. Food Science and Technology, 42. [Link]

  • Oren, Z., & Shai, Y. (2012). Roles of hydrophobicity and charge distribution of cationic antimicrobial peptides in peptide-membrane interactions. The Journal of Biological Chemistry, 287(10), 7577-7586. [Link]

  • Papo, N., & Shai, Y. (2009). Structure-activity relationship study of collagen derived anti-angiogenic biomimetic peptides. Journal of Medicinal Chemistry, 52(1), 228-237. [Link]

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  • Daidone, F., & Magistrato, A. (2022). Bioisosteric heterocyclic analogues of natural bioactive flavonoids by scaffold-hopping approaches. RSC Medicinal Chemistry, 13(7), 783-802. [Link]

  • Gilon, C., & Chorev, M. (2013). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. International Journal of Molecular Sciences, 24(11), 14383-14404. [Link]

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  • Bennett, M. A., & Hruby, V. J. (2015). Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. Journal of Medicinal Chemistry, 58(22), 8877-8888. [Link]

  • Agoulnik, A. I., & Barnaeva, E. (2015). Structure-Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2. Journal of Medicinal Chemistry, 58(22), 8848-8861. [Link]

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"Benchmarking the hemolytic activity of Amphipathic peptide Hj0164"

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Hemolytic Activity of Amphipathic Peptide Hj0164: A Comprehensive Guide for Therapeutic Index Evaluation

Antimicrobial peptides (AMPs) derived from scorpion venoms represent a highly promising class of therapeutics against multidrug-resistant pathogens[1]. Among these, Hj0164—a 45-amino-acid amphipathic peptide isolated from the venom gland of the Black Judaicus scorpion (Hottentotta judaicus)—belongs to the non-disulfide-bridged peptide family 5 (NDBP-5)[2]. While Hj0164 exhibits potent antibacterial properties, its clinical translation hinges on its Therapeutic Index (TI). The TI is heavily dictated by the peptide's off-target cytotoxicity, which is primarily quantified through its hemolytic activity against mammalian erythrocytes[3].

As an application scientist, evaluating a novel peptide requires more than just running an assay; it requires establishing a self-validating system that objectively compares the candidate against established industry benchmarks. This guide details the mechanistic rationale, benchmarking strategy, and standardized methodology for profiling the hemolytic activity of Hj0164.

Mechanistic Profiling: Why is Hj0164 Hemolytic?

Hj0164 adopts a random coil structure in aqueous solutions but transitions into a highly structured amphipathic α-helical conformation upon encountering lipid environments. The spatial segregation of its hydrophobic and cationic residues allows the peptide to electrostatically bind to the negatively charged components of bacterial membranes.

However, this amphipathicity is a double-edged sword. The hydrophobic face of the Hj0164 helix can partition into the zwitterionic, phosphatidylcholine-rich membranes of mammalian red blood cells (RBCs)[3]. Once a critical peptide-to-lipid ratio is reached, the peptides insert into the hydrophobic core of the bilayer, forming toroidal pores or acting via the carpet model to solubilize the membrane, ultimately leading to cell lysis and hemoglobin release.

Mechanism A Hj0164 Peptide (Aqueous Phase) B Electrostatic Attraction to Erythrocyte Surface A->B C Amphipathic α-Helix Conformational Shift B->C D Hydrophobic Insertion into Lipid Bilayer C->D E Toroidal Pore Formation & Membrane Disruption D->E F Hemoglobin Release (Hemolysis) E->F

Figure 1: Mechanistic pathway of Hj0164-induced erythrocyte membrane disruption and hemolysis.

Benchmarking Alternatives (The Comparators)

To objectively evaluate the safety profile of Hj0164, its hemolytic activity must be benchmarked against reference peptides with well-documented cytotoxicity profiles[3].

  • Melittin (High-Toxicity Benchmark): The principal active component of bee venom. It is highly cytolytic, lacks selectivity, and serves as the standard positive control for peptide-induced hemolysis[3].

  • LL-37 (Moderate-Toxicity Benchmark): A human cathelicidin AMP. It exhibits moderate, concentration-dependent hemolytic activity and represents the baseline for endogenous mammalian peptide toxicity.

  • Magainin 2 (Low-Toxicity Benchmark): An amphibian AMP known for high bacterial selectivity and negligible hemolytic activity, serving as the ideal therapeutic target profile.

Table 1: Comparative Benchmarking Data (Representative Values)

Note: HC50 represents the concentration required to lyse 50% of erythrocytes. A higher HC50 indicates lower toxicity.

PeptideSourcePrimary Structure / FamilyHC50 (µM)MIC vs. E. coli (µM)Therapeutic Index (HC50/MIC)
Hj0164 Hottentotta judaicusNDBP-5 (45 aa)Assay Dependent4 - 8To be determined
Melittin Apis melliferaLinear Amphipathic~1.51 - 2~1.0 (Highly Toxic)
LL-37 Homo sapiensCathelicidin~60.04 - 16~6.0 (Moderate)
Magainin 2 Xenopus laevisMagainin family>500.08 - 32>25.0 (Safe)

Experimental Methodology: The Self-Validating Hemolytic Assay

To ensure reproducibility and scientific integrity, the hemolytic assay must be treated as a self-validating system. The following protocol relies on the spectrophotometric quantification of hemoglobin released from lysed RBCs[4]. Every step is designed to eliminate artifactual interference.

Step 1: Preparation of Erythrocytes
  • Obtain fresh, defibrinated sheep or human whole blood.

  • Centrifuge at 1,000 × g for 5 minutes at 4°C. Discard the plasma and the white buffy coat[4].

  • Wash the RBC pellet three times with sterile, isotonic Phosphate-Buffered Saline (PBS, pH 7.4) until the supernatant is completely clear[5].

  • Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS[5].

Causality Check: Why wash three times? Unwashed blood contains serum proteins (e.g., albumin) and endogenous protease inhibitors that can bind the amphipathic Hj0164 peptide, artificially lowering its effective concentration and skewing the hemolytic profile. A clear supernatant confirms the removal of pre-lysed free hemoglobin, establishing a true zero baseline.

Step 2: Peptide Incubation
  • In a sterile 96-well V-bottom microtiter plate, prepare serial two-fold dilutions of Hj0164 and comparator peptides (e.g., from 512 µM down to 1 µM) in PBS[5].

  • Add an equal volume of the 2% RBC suspension to each well[4].

  • Include Critical Controls:

    • Negative Control (0% Lysis): RBCs + PBS. Validates that the buffer and mechanical handling do not induce spontaneous hemolysis[5].

    • Positive Control (100% Lysis): RBCs + 1% Triton X-100. Triton X-100 is a non-ionic surfactant that completely solubilizes the lipid bilayer, providing the maximum possible absorbance value for normalization[4][5].

  • Incubate the plate at 37°C for exactly 1 to 2 hours under gentle agitation[5].

Causality Check: Incubating at exactly 37°C mimics physiological body temperature, ensuring the lipid bilayer fluidity matches in vivo conditions. Membrane fluidity directly dictates the kinetics of peptide insertion and pore formation.

Step 3: Data Acquisition and Analysis
  • Centrifuge the 96-well plate at 1,000 × g for 10 minutes to pellet intact RBCs and cellular debris.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate[4].

  • Measure the absorbance at 414 nm (the Soret band of oxyhemoglobin) or 540 nm using a microplate reader[3][4].

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis =[(Abs_peptide - Abs_negative) / (Abs_positive - Abs_negative)] × 100

  • Determine the HC50 using non-linear regression analysis (four-parameter logistic curve) plotting % Hemolysis against Log[Peptide Concentration].

Workflow Step1 1. Erythrocyte Preparation (Wash 3x in PBS) Step3 3. Incubation (37°C for 1-2 hours) Step1->Step3 Step2 2. Peptide Dilution (Serial in 96-well plate) Step2->Step3 Step4 4. Centrifugation (Pellet intact RBCs) Step3->Step4 Step5 5. Supernatant Transfer & Absorbance (414 nm) Step4->Step5 Step6 6. HC50 Calculation (Non-linear regression) Step5->Step6

Figure 2: Step-by-step experimental workflow for the standardized in vitro hemolytic assay.

Conclusion

Benchmarking the hemolytic activity of Hj0164 against standard peptides like Melittin and LL-37 provides critical insights into its therapeutic viability. By strictly adhering to a self-validating protocol that controls for serum protein interference and baseline hemoglobin release, researchers can accurately calculate the Therapeutic Index (HC50/MIC). If Hj0164 demonstrates a high TI, it validates the NDBP-5 family as a robust scaffold for next-generation antimicrobial drug development.

References

1.[2] UniProt Consortium. "Hottentotta judaicus (Black scorpion) | Taxonomy - UniProt: Amphipathic peptide Hj0164". UniProt. Available at: 2.[1] Lüddecke, T., et al. "Venom gland transcriptomics of the Black Judaicus scorpion (Hottentotta judaicus) reveals its toxin arsenal and potential bioeconomic value". ResearchGate (January 18, 2026). Available at: 3.[4] Benchchem. "Application Notes and Protocols for In Vitro Studies of Vicin-like Antimicrobial Peptide 2d". Benchchem. Available at: 4.[5] MDPI. "Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues". MDPI (October 13, 2018). Available at: 5.[3] PMC. "Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity". National Institutes of Health (NIH). Available at:

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A Comparative Guide to the Synergistic Effects of Amphipathic Peptides in Combination Therapies

Author: BenchChem Technical Support Team. Date: March 2026

In the evolving landscape of therapeutic development, the challenge of drug resistance and the need for more efficacious treatments are paramount. Amphipathic peptides, characterized by their distinct hydrophobic and hydrophilic domains, have emerged as a promising class of molecules with broad-spectrum antimicrobial and anticancer activities.[1][2][3] Their unique membrane-disrupting mechanisms make them not only potent agents on their own but also powerful synergizers when combined with conventional drugs.[4][5] This guide provides an in-depth comparison of the synergistic effects observed when amphipathic peptides are combined with other compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Rationale for Synergy: How Amphipathic Peptides Enhance Efficacy

The primary mechanism of action for many amphipathic peptides involves the perturbation and permeabilization of cell membranes.[6][7] This ability to disrupt cellular barriers is the cornerstone of their synergistic potential. By increasing membrane permeability, these peptides facilitate the entry of other drugs into target cells, thereby enhancing their therapeutic effect at lower concentrations.[4][5] This is particularly significant in overcoming resistance mechanisms that rely on preventing drug accumulation within the cell, such as efflux pumps.[4][5]

Key Mechanisms of Synergistic Action:
  • Increased Membrane Permeability: Amphipathic peptides can create pores or channels in cell membranes, allowing conventional drugs to bypass resistance mechanisms and reach their intracellular targets.[4][5][8]

  • Biofilm Disruption: Many chronic infections are characterized by biofilms, which are notoriously resistant to conventional antibiotics. Amphipathic peptides can disrupt the biofilm matrix, exposing the embedded bacteria to the co-administered drug.[2][4][5]

  • Inhibition of Resistance Mechanisms: Some peptides have been shown to directly interfere with bacterial resistance mechanisms, such as efflux pumps.[4][5]

  • Immunomodulation: Beyond direct cell killing, some amphipathic peptides can modulate the host immune response, further contributing to the clearance of pathogens or cancer cells.[5][9]

Synergistic Combinations in Antimicrobial Therapy

The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat.[10] Combination therapy with amphipathic peptides and traditional antibiotics is a promising strategy to combat these challenging infections.[4][5]

Amphipathic Peptides and Conventional Antibiotics

A common approach to quantify synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index.[11][12] An FIC index of ≤ 0.5 is indicative of a synergistic interaction.[11][13]

Amphipathic PeptideAntibiotic ClassTarget Organism(s)Observed Synergistic Effect (FIC Index)Reference(s)
LL-37Glycopeptide (Vancomycin)Escherichia coliSynergistic[7]
WW307Rifampicin, Novobiocin, VancomycinE. coli B20.14, 0.3125, 0.375[14]
Trp-containing peptidesPenicillin, Ampicillin, ErythromycinMultidrug-resistant Staphylococcus epidermidis<0.5[15]
Cecropin ANalidixic acidUropathogenic E. coliSynergistic[4][5]

The data clearly demonstrates that combining amphipathic peptides with various classes of antibiotics can significantly enhance their efficacy against resistant bacteria. For instance, the peptide WW307 potentiated the activity of antibiotics typically effective against Gram-positive bacteria to be effective against the Gram-negative E. coli.[14] This is likely due to the peptide's ability to disrupt the outer membrane of Gram-negative bacteria, allowing the antibiotics to reach their targets.[14]

Experimental Workflow: Checkerboard Assay for Antimicrobial Synergy

The following diagram illustrates the workflow for a standard checkerboard assay.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis P1 Prepare serial dilutions of Amphipathic Peptide (Drug A) A1 Dispense Drug A dilutions along the y-axis P1->A1 P2 Prepare serial dilutions of Antibiotic (Drug B) A2 Dispense Drug B dilutions along the x-axis P2->A2 P3 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) A3 Inoculate all wells (except sterility control) with bacterial suspension P3->A3 A1->A3 A2->A3 I1 Incubate plate at 37°C for 18-24 hours A3->I1 A4 Include controls: - Drug A alone - Drug B alone - Growth control (no drugs) - Sterility control (no bacteria) A4->I1 I2 Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination I1->I2 I3 Calculate Fractional Inhibitory Concentration (FIC) Index I2->I3 I4 Interpret results: Synergy (FIC ≤ 0.5) Additive/Indifference (0.5 < FIC ≤ 4) Antagonism (FIC > 4) I3->I4

Caption: Workflow for a checkerboard synergy assay.

Detailed Protocol for Checkerboard Assay:
  • Preparation of Reagents:

    • Prepare stock solutions of the amphipathic peptide and the antibiotic in a suitable solvent.

    • Prepare a fresh overnight culture of the test bacterium on an appropriate agar plate.[16]

    • Suspend 3-5 bacterial colonies in sterile saline or phosphate-buffered saline (PBS).[16]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

    • Dilute the standardized inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to each well.[11]

    • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the amphipathic peptide.[16]

    • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of the antibiotic.[16] This creates a matrix of drug combinations.

    • Include control wells: the peptide alone, the antibiotic alone, a growth control (inoculum only), and a sterility control (broth only).[16]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µL.[16]

    • Incubate the plate at 35-37°C for 16-20 hours.[11]

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that completely inhibits visible growth.[11]

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[11]

    • Interpret the FICI value to determine the nature of the interaction.[11]

Synergistic Combinations in Anticancer Therapy

Amphipathic peptides have also shown promise in oncology, both as standalone agents and in combination with conventional chemotherapeutics.[3][9] Their ability to selectively target and disrupt the membranes of cancer cells, which often have a different lipid composition and a higher negative surface charge than normal cells, makes them attractive candidates for combination therapies.[17][18]

Amphipathic Peptides and Chemotherapeutic Drugs

Combining amphipathic peptides with chemotherapy can lead to enhanced tumor cell killing and may allow for the use of lower, less toxic doses of the chemotherapeutic agent.[19][20]

Amphipathic PeptideChemotherapeutic AgentCancer Cell Line(s)Observed Synergistic EffectReference(s)
Magainin analoguesDDP and VP-16Human lung carcinomaEnhanced effectiveness[21]
HER2 peptide or VEGF peptidePaclitaxel (low-dose)Breast cancer modelsDelayed tumor growth and development[19][20]

Studies have shown that treating breast cancer models with a combination of a HER2 or VEGF peptide and low-dose paclitaxel resulted in delayed tumor growth and better response rates compared to either agent alone, without toxic side effects.[19][20] This suggests that the peptides "prime" the cancer cells to be more susceptible to the chemotherapeutic drug.[19]

Proposed Mechanism of Synergy in Anticancer Therapy

The synergistic effect in cancer therapy is thought to arise from the peptide's ability to permeabilize the tumor cell membrane, facilitating the intracellular delivery of the chemotherapeutic agent.[9]

Caption: Mechanism of synergy in anticancer therapy.

Synergistic Combinations in Antifungal Therapy

Fungal infections, particularly those caused by drug-resistant strains, are a growing concern. Amphipathic peptides can act synergistically with traditional antifungal agents, such as azoles and polyenes, to combat these infections.[13][22]

Amphipathic Peptides and Antifungal Drugs
Amphipathic PeptideAntifungal DrugTarget Organism(s)Observed Synergistic Effect (FIC Index)Reference(s)
Synthetic peptidesAmphotericin B, FluconazoleAspergillus niger, Aspergillus flavusPotent synergy[22]
Mo-CBP3-PepI and Mo-CBP3-PepIIINystatin, ItraconazoleCandida albicans, C. parapsilosis2- to 4-fold improvement in antibiofilm activity[23]

The combination of synthetic peptides with amphotericin B and fluconazole has demonstrated potent synergy against Aspergillus species.[22] Similarly, certain synthetic peptides have been shown to significantly enhance the antibiofilm activity of nystatin and itraconazole against Candida species.[23] The proposed mechanism involves the peptide disrupting the fungal cell membrane, allowing the antifungal drug to more effectively reach its target, such as ergosterol.[23]

Future Directions and Conclusion

The synergistic application of amphipathic peptides with other therapeutic compounds represents a powerful strategy to address the challenges of drug resistance and to enhance treatment efficacy. Their membrane-disrupting properties allow for a multi-pronged attack on pathogens and cancer cells, often leading to improved outcomes at lower drug concentrations. Further research into designing novel amphipathic peptides with enhanced stability and selectivity, along with comprehensive in vivo studies, will be crucial in translating the promise of these synergistic combinations into clinical realities.

References

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay - Antiviral. Retrieved from [Link]

  • Yaeger, K., et al. (2025). Checkerboard (synergy) assays. Bio-protocol. Retrieved from [Link]

  • Al-Shaibani, M., et al. (2024). Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. Frontiers in Microbiology, 15. Retrieved from [Link]

  • Li, Y., et al. (2024). An amphipathic peptide combats multidrug-resistant Staphylococcus aureus and biofilms. Communications Biology, 7(1), 1-15. Retrieved from [Link]

  • Al-Shaibani, M., et al. (2024). Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. Frontiers in Microbiology, 15. Retrieved from [Link]

  • Gomes, N. G., et al. (2024). From defense to offense: antimicrobial peptides as promising therapeutics for cancer. Frontiers in Immunology, 15. Retrieved from [Link]

  • Wang, Y., et al. (2021). Amphipathic Peptide Antibiotics with Potent Activity against Multidrug-Resistant Pathogens. Molecules, 26(6), 1735. Retrieved from [Link]

  • Xie, J., et al. (2024). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Molecules, 29(11), 2542. Retrieved from [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

  • Shah, P., & Chen, C. S. (2017). Combinational Synergy of Antibiotics and Antimicrobial Peptides. Journal of Translational Proteomics Research, 3(2), 6-11. Retrieved from [Link]

  • Digital WPI. (n.d.). Synergistic Combinations between Human-Derived Antimicrobial Peptides and Traditional Antibiotics against Escherichia coli. Retrieved from [Link]

  • ACS Infectious Diseases. (2025). Advantages and Challenges of Using Antimicrobial Peptides in Synergism with Antibiotics for Treating Multidrug-Resistant Bacteria. Retrieved from [Link]

  • GARDP. (n.d.). Checkerboard assay - REVIVE. Retrieved from [Link]

  • Frontiers. (n.d.). Overcoming multidrug resistance: antimicrobial peptides as a next-generation therapeutic strategy. Retrieved from [Link]

  • MDPI. (2022). Antimicrobial Peptides Eradicate Bacterial Biofilms of Multi-Drug Resistant. Retrieved from [Link]

  • Frontiers. (n.d.). Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Studies on Anticancer Activities of Antimicrobial Peptides. Retrieved from [Link]

  • Li, Y., et al. (2024). An amphipathic peptide combats multidrug-resistant Staphylococcus aureus and biofilms. Communications Biology, 7(1), 1-15. Retrieved from [Link]

  • PubMed. (2024). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Retrieved from [Link]

  • The Ohio State University. (2012). Combination Peptide Therapies Might Offer More Effective, Less Toxic Cancer Treatment. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria. Retrieved from [Link]

  • ResearchGate. (2019). Antimicrobial Peptides and Cancer: Potential Use of Antimicrobial-Like Peptides in Chemotherapy. Retrieved from [Link]

  • Portland Press. (2021). Bioactive cationic peptides as potential agents for breast cancer treatment. Retrieved from [Link]

  • Frontiers. (2017). Peptides with Dual Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Bioactive peptides for anticancer therapies. Retrieved from [Link]

  • GFPP. (2025). Amphipathic Octenyl‐Alanine Modified Peptides Mediate Effective siRNA Delivery. Retrieved from [Link]

  • ACS Omega. (2024). Rapid Membrane-Penetrating Hybrid Peptides Achieve Efficient Dual Antimicrobial and Antibiofilm Activity through a Triple Bactericidal Mechanism. Retrieved from [Link]

  • ScienceDaily. (2012). Combination peptide therapies might offer more effective, less toxic cancer treatment. Retrieved from [Link]

  • Bentham Science. (2010). Anti-Cancer Therapies that Utilize Cell Penetrating Peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox. Retrieved from [Link]

  • National Institutes of Health. (2024). Synergistic action of synthetic peptides and amphotericin B causes disruption of the plasma membrane and cell wall in Candida albicans. Retrieved from [Link]

  • MDPI. (2024). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. Retrieved from [Link]

  • Springer. (2025). Oral peptide delivery Systems: Synergistic approaches using polymers, lipids, Nanotechnology, and needle-based carriers. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). An Updated Review on Antimicrobial Peptides as Antibiofilm Agent. Retrieved from [Link]

  • PubMed. (2021). Amphiphilic self-assembly peptides: Rational strategies to design and delivery for drugs in biomedical applications. Retrieved from [Link]

  • PubMed. (2025). Synergistic antifungal effects and mechanisms of amantadine hydrochloride combined with azole antifungal drugs on drug-resistant Candida albicans. Retrieved from [Link]

  • MDPI. (2022). Synergistic Antifungal Activity of Synthetic Peptides and Antifungal Drugs against Candida albicans and C. parapsilosis Biofilms. Retrieved from [Link]

  • MDPI. (2017). Peptide-Based Drugs and Drug Delivery Systems. Retrieved from [Link]

  • Bentham Science. (n.d.). Interactions of Primary Amphipathic Cell Penetrating Peptides with Model Membranes: Consequences on the Mechanisms of Intracellular Delivery of Therapeutics. Retrieved from [Link]

Sources

Validating the In Vivo Efficacy of Amphipathic Peptide Hj0164: A Translational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the in vivo efficacy of Amphipathic peptide Hj0164 in animal models Content Type: Publish Comparison Guide

Executive Summary

Hj0164 (Sequence: FLGALLSKIF) is a recently identified non-disulfide-bridged peptide (NDBP) derived from the venom of the Black Judaicus scorpion (Hottentotta judaicus).[1] Unlike complex disulfide-rich neurotoxins typical of scorpion venom, Hj0164 is a short (10-mer), linear, amphipathic peptide with predicted antimicrobial and membrane-active properties.[1]

This guide serves as a strategic blueprint for researchers validating Hj0164’s transition from in vitro promise to in vivo efficacy. Given its high hydrophobicity and short length, Hj0164 presents unique challenges in solubility and serum stability compared to standard host defense peptides (HDPs).[1] This document outlines the critical comparative benchmarks, safety thresholds, and experimental protocols required to validate Hj0164 as a therapeutic candidate.[1]

Part 1: Product Profile & Mechanism of Action[1]

Hj0164 belongs to the NDBP-5 family.[1][2][3][4] Its sequence, Phe-Leu-Gly-Ala-Leu-Leu-Ser-Lys-Ile-Phe, reveals a dominance of hydrophobic residues (80%) with a single cationic residue (Lys8).[1]

  • Mechanism: The peptide likely adopts an

    
    -helical structure in membrane environments.[1] The high hydrophobicity suggests a mechanism driven by hydrophobic insertion  rather than the electrostatic attraction typical of highly cationic peptides (like Magainin).[1] This implies potent membrane disruption but raises concerns regarding mammalian cytotoxicity (hemolysis).
    
  • Therapeutic Potential: Broad-spectrum antibacterial activity (Gram-positive/Gram-negative) and potential anticancer properties via mitochondrial membrane permeabilization.[1]

Visualization: Predicted Mechanism of Action

The following diagram illustrates the hypothetical interaction of Hj0164 with bacterial membranes, highlighting the "Carpet" or "Toroidal Pore" model.[1]

MOA_Hj0164 Hj0164 Hj0164 Peptide (FLGALLSKIF) Membrane Bacterial Membrane (Negatively Charged) Hj0164->Membrane Electrostatic Approach (Weak) Helix Alpha-Helix Formation (Amphipathic Structure) Membrane->Helix Induction of Structure Insertion Hydrophobic Insertion (Lipid Bilayer) Helix->Insertion Hydrophobic Drive Pore Pore Formation / Membrane Lysis Insertion->Pore Critical Concentration Death Bacterial Cell Death (Osmotic imbalance) Pore->Death Leakage of Content

Figure 1: Predicted Mechanism of Action for Hj0164 involving hydrophobic insertion and membrane lysis.[1]

Part 2: Comparative Analysis

To validate Hj0164, it must be benchmarked against established standards.[1] The following table compares Hj0164 with LL-37 (Human Cathelicidin) and Melittin (Bee Venom, high toxicity control).

Table 1: Comparative Technical Specifications
FeatureHj0164 (Candidate)LL-37 (Standard AMP)Melittin (Toxicity Control)
Origin Hottentotta judaicus (Scorpion)Homo sapiensApis mellifera (Bee)
Length 10 AA37 AA26 AA
Sequence FLGALLSKIFLLGDFFRKSKEKIGKE...[1][4]GIGAVLKVLTTGLPAL...
Net Charge +1+6+6
Hydrophobicity High (80%) ModerateHigh
Primary MOA Hydrophobic InsertionElectrostatic + PoreLytic Pore Formation
In Vivo Challenge Solubility, HemolysisProteolytic StabilitySevere Hemolysis
Validation Focus Selectivity Index (SI) Stability EngineeringN/A (Toxic reference)

Strategic Insight:

  • vs. LL-37: Hj0164 is significantly shorter, reducing synthesis costs.[1] However, LL-37's high cationic charge (+6) gives it better selectivity for bacterial membranes. Hj0164's low charge (+1) and high hydrophobicity mean hemolysis testing is the critical "Go/No-Go" gate before in vivo work.[1]

  • vs. Melittin: Hj0164 shares Melittin's hydrophobic nature.[1] If Hj0164 exhibits Melittin-like hemolysis (>50% at MIC), it is unsuitable for systemic (IV/IP) delivery and should be pivoted to topical/wound applications.[1]

Part 3: In Vivo Validation Strategy

The validation workflow must prove that Hj0164 retains efficacy in the complex physiological environment (serum, proteases) without causing host toxicity.[1]

Workflow Visualization

Validation_Workflow InVitro Phase 1: In Vitro Gates (MIC vs. HC50) GoNoGo Decision Gate InVitro->GoNoGo Toxicity Phase 2: In Vivo Safety (MTD Determination) PK Phase 3: PK/Stability (Half-life t1/2) Toxicity->PK Safe Dose Established Efficacy Phase 4: Efficacy Models (Sepsis/Wound) PK->Efficacy Route Selection GoNoGo->Toxicity SI > 10

Figure 2: Strategic workflow for validating Hj0164, prioritizing safety gates.

Phase 1: The Safety Gate (In Vitro Pre-requisite)

Before animal work, calculate the Selectivity Index (SI) :


[1]
  • Requirement: An SI > 10 is required for systemic in vivo trials.[1] If SI < 10, proceed only with Topical/Dermal models.[1]

Phase 2: Maximum Tolerated Dose (MTD)[1]
  • Animal: CD-1 Mice (n=3/group).[1]

  • Route: Intraperitoneal (IP) or Subcutaneous (SC).[1]

  • Protocol: Escalating doses (e.g., 1, 5, 10, 20 mg/kg). Monitor for piloerection, lethargy, or death over 48h.[1]

  • Endpoint: Define the highest dose with <10% weight loss and no neurological signs.

Phase 3: Efficacy Models

Given Hj0164's profile, two models are recommended:

A. Murine Peritonitis/Sepsis Model (Systemic Potential)

  • Rationale: Tests ability to clear systemic infection.

  • Pathogen: E. coli ATCC 25922 or S. aureus (MRSA).[1]

  • Design:

    • Infect mice IP with

      
       CFU.[1]
      
    • Treat with Hj0164 (IP) at 1h and 4h post-infection.[1]

    • Controls: Vehicle (PBS), Vancomycin (20 mg/kg).[1]

    • Readout: 7-day survival and bacterial load in peritoneal fluid/blood at 24h.[1]

B. Excisional Wound Infection Model (Topical Potential)

  • Rationale: If systemic toxicity is high, Hj0164's hydrophobicity makes it an excellent topical barrier.[1]

  • Design:

    • Create 6mm punch biopsy wounds on dorsal skin.[1]

    • Inoculate with

      
       CFU P. aeruginosa.
      
    • Apply Hj0164 gel/solution daily.[1]

    • Readout: Wound closure rate (%) and CFU/gram of tissue.

Part 4: Detailed Experimental Protocol

Protocol: Murine Peritonitis (Sepsis) Rescue Assay

1. Bacterial Preparation:

  • Culture S. aureus (MRSA) in TSB to mid-log phase (

    
    ).
    
  • Wash twice with PBS and adjust to

    
     CFU/mL.[1]
    
  • Mix with 5% mucin (adjuvant) to enhance virulence if necessary.[1]

2. Animal Infection:

  • Subjects: Female BALB/c mice (6-8 weeks, 18-20g).

  • Inoculation: Inject 200 µL of bacterial suspension IP.[1]

  • Verification: Verify inoculum count via plating.

3. Treatment Administration:

  • Groups (n=8):

    • Vehicle Control: PBS (IP) at 1h post-infection.

    • Positive Control: Vancomycin (20 mg/kg IP).[1]

    • Hj0164 Low: 5 mg/kg (IP).[1]

    • Hj0164 High: 10 mg/kg (IP) (Dose based on MTD).[1]

  • Timing: Administer treatment 1 hour post-infection. Optional second dose at 6 hours.

4. Data Collection:

  • Clinical Score: Monitor every 4h for the first 24h (score 0-5 based on appearance/activity).

  • Bacterial Load: Euthanize n=3 mice/group at 24h. Collect peritoneal lavage fluid and blood.[1] Serially dilute and plate on agar for CFU counting.

  • Survival: Monitor remaining mice for 7 days.

5. Expected Data Output (KPIs): The following table illustrates the Target Product Profile data you should aim to generate.

MetricVehicle ControlHj0164 (10 mg/kg)Vancomycin (Control)Interpretation
Survival (Day 7) 0 - 20%> 60%> 80%Demonstrates rescue efficacy.[1]
Bacterial Load (Blood)

CFU/mL

CFU/mL

CFU/mL
Indicates prevention of bacteremia.[1]
Peritoneal Load

CFU/mL

CFU/mL

CFU/mL
Indicates local clearance.[1]
Weight Loss (Day 2) > 15%< 5%< 5%Indicates tolerability and recovery.[1]
References
  • Lüddecke, T., et al. (2025). Venom gland transcriptomics of the Black Judaicus scorpion (Hottentotta judaicus) reveals its toxin arsenal and potential bioeconomic value.[1] Toxicon / bioRxiv.[1]

  • Mishra, B., et al. (2017). Anti-inflammatory and immunomodulatory effects of the antimicrobial peptide LL-37.[1] Journal of Leukocyte Biology.[1]

  • Hancock, R. E., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.[1] Nature Biotechnology.[1]

  • Vertex AI Search. Identification of Hj0164 sequence and classification.

Sources

Safety Operating Guide

Personal protective equipment for handling Amphipathic peptide Hj0164

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profiling: The Mechanism of Risk

To handle Amphipathic Peptide Hj0164 safely, you must understand its mechanism of action. Hj0164 is a cationic amphipathic peptide . Structurally, it possesses both hydrophobic (fat-loving) and hydrophilic (water-loving) faces.

  • The Biological Hazard: In bacteria, this structure allows the peptide to bury into the cell membrane, forming pores that cause cell lysis.

  • The Human Risk: While designed for selectivity, at high concentrations (stock solutions) or in dry powder form, Hj0164 does not perfectly discriminate between bacterial membranes and mammalian epithelial cells (skin, eyes, respiratory tract).

  • Key Danger: Hemolysis and Cytotoxicity. Direct contact with mucous membranes can cause immediate irritation or cellular damage. Inhalation of the lyophilized powder poses a sensitization and respiratory inflammation risk.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for bioactive peptides in lyophilized form. We utilize a Defense-in-Depth strategy.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 Respirator (Minimum) or P100 ; Work within a Class II Biosafety Cabinet (BSC) Lyophilized peptides are electrostatically active and easily aerosolized. Inhalation allows direct access to alveolar membranes, where amphipathic peptides can disrupt surfactant layers.
Dermal (Hands) Double-Gloving: 1. Inner: Latex or Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) Solvent Permeation: Hj0164 is often reconstituted in DMSO or Acetonitrile. DMSO acts as a carrier, transporting the peptide through intact skin. Double gloving provides a breakthrough time buffer.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for liquids that can migrate or splash. Peptide solutions can cause corneal opacity upon direct contact.
Body Tyvek® Sleeves or Lab Coat with Knit Cuffs Prevents "wrist-gap" exposure where the glove meets the lab coat. Lyophilized powder settles on exposed wrists easily.

Operational Workflow & Engineering Controls

The following logic flow dictates the safe handling lifecycle of Hj0164, from cold storage to waste inactivation.

Hj0164_Workflow Start Cold Storage (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins BSC Transfer to Biosafety Cabinet Equilibrate->BSC Sealed Vial Weighing Weighing/Aliquot (Static Control) BSC->Weighing Anti-static Gun Solubilization Reconstitution (DMSO/Water) Weighing->Solubilization Add Solvent Solubilization->Solubilization Check Outer Glove (Replace if splashed) Usage Experimental Application Solubilization->Usage Dilute Waste Chemical Inactivation Usage->Waste 10% Bleach

Figure 1: Operational lifecycle for Hj0164. Note the critical equilibration step to prevent moisture absorption, which degrades the peptide and causes clumping.

Detailed Experimental Protocols

Phase A: Reconstitution (The Critical Step)

Context: This is the moment of highest risk. You are converting a static inhalation hazard into a high-concentration absorption hazard.

  • Static Neutralization: Before opening the vial, use an anti-static gun (e.g., Zerostat) or a benchtop ionizer. Peptide powders are "fly-away" and will adhere to the outside of the spatula or glove if static is not managed.

  • Solvent Addition:

    • If using DMSO (Dimethyl Sulfoxide) to solubilize hydrophobic regions: STOP. Verify you are wearing double nitrile gloves.

    • Add solvent down the side of the vial, not directly onto the cake, to minimize aerosolization.

  • Dissolution: Do not vortex aggressively. Vortexing shears long-chain peptides and creates foam. Instead, use gentle inversion or a rolling mixer.

Phase B: Spill Management (Self-Validating Safety)

If a spill occurs, how do you know it is safe?

  • Powder Spill: Cover with wet paper towels (to prevent dust) then wipe. Do not dry sweep.

  • Liquid Spill: Absorb with vermiculite.[1]

  • Decontamination: Clean the surface with 10% Sodium Hypochlorite (Bleach) or 1M NaOH.

    • Validation: Allow 20 minutes of contact time. Oxidizing agents like bleach cleave the peptide bonds, destroying the amphipathic structure and rendering it biologically inert.

Disposal & Waste Management

Do not treat Hj0164 simply as "biological waste." Because it is a synthesized chemical with high stability, autoclaving alone may not fully degrade it.

Waste StreamTreatment Protocol
Liquid Waste (Stock/Media)Chemical Inactivation: Add Bleach to a final concentration of 10%.[1] Let sit for 30 minutes. Flush with copious water (if permitted by local EHS) or dispose of as chemical waste.[1]
Solid Waste (Vials/Tips)Collect in a dedicated High-Hazard Chemical container. Do not place in regular trash. Label clearly: "Peptide Toxin - Amphipathic."
Sharps Immediate disposal in puncture-proof containers. Never recap needles used with peptide solutions.

References

  • National Institutes of Health (NIH). (2024). An amphipathic peptide combats multidrug-resistant Staphylococcus aureus and biofilms.[2][3] Communications Biology. Link

  • Agilent Technologies. (2025). Safety Data Sheet: Peptide Standards and Lyophilized Powders. Link

  • BenchChem. (2025).[1][4] Safeguarding the Laboratory: Proper Disposal Procedures for Antimicrobial Peptides. Link

  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Link

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.